molecular formula C16H16O4 B162124 p-Hydroxyphenethyl anisate CAS No. 87932-34-1

p-Hydroxyphenethyl anisate

Cat. No.: B162124
CAS No.: 87932-34-1
M. Wt: 272.29 g/mol
InChI Key: DSMAYKYXHOGICG-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate is a bioactive compound of significant interest in pharmacological research, particularly for its potential multi-target mechanisms in addressing complex diseases. Research indicates its relevance in neuroinflammation and neurodegenerative pathology, with studies showing that structurally related phenolic compounds can inhibit the STAT3 signaling pathway, a key player in dopaminergic neurodegeneration and glial cell activation . Further expanding its therapeutic potential, the compound was identified as one of 15 potentially active components in Juan-Bi decoction, a traditional medicine formulation screened for rheumatoid arthritis (RA) treatment . A systems pharmacology approach revealed that these active compounds, including 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate, act on multiple metabolic, immune, and signal transduction pathways implicated in RA pathology . Additionally, this compound has been investigated for its metabolic benefits. As a synthesized derivative from natural products, it has demonstrated potent inhibitory activity on the enzymes maltase and sucrase . A molecular docking analysis confirmed that the compound acts as a strong competitive inhibitor, binding effectively in the active sites of these α-glucosidases, which is a promising mechanism for managing postprandial hyperglycemia . Its molecular interactions are further supported by proven and predicted binding with several key protein targets, including the NF-kappa-B subunit and survival motor neuron protein .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15-8-4-13(5-9-15)16(18)20-11-10-12-2-6-14(17)7-3-12/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMAYKYXHOGICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563192
Record name 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87932-34-1
Record name 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of p-Hydroxyphenethyl anisate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of p-Hydroxyphenethyl Anisate

Introduction

This compound, also known by its chemical name 2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate, is a naturally occurring phenolic compound.[1][2] It has been identified as a significant bioactive constituent in several medicinal plants, including Rhodiola sachalinensis, Euphorbia micractina, and notably as a main active ingredient in Notopterygium Radix (the roots of Notopterygium incisum and N. forbesii).[1][3][4] This compound has garnered interest in the scientific community for its diverse biological activities, which include anti-inflammatory, antioxidant, anti-diabetic, and potent anti-melanogenesis properties.[3][5] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its isolation and analysis, and its known biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueReference
CAS Number 87932-34-1[1]
Molecular Formula C₁₆H₁₆O₄[1][6]
Molecular Weight 272.296 g/mol [6]
Exact Mass 272.104 Da[1]
Appearance Typically exists as a solid at room temperature.[1]
Density 1.199 ± 0.06 g/cm³ (Predicted)[1][6]
Boiling Point 446.5 ± 30.0 °C at 760 mmHg (Predicted)[1][2]
Flash Point 165.4 ± 18.1 °C[1]
Vapor Pressure 0.0 ± 1.1 mmHg at 25°C[1]
LogP (Octanol-Water Partition Coefficient) 3.56[1]
Refractive Index 1.582[1]
pKa 9.90 ± 0.15 (Predicted)[2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 6[1]
Solubility Soluble in DMSO. May also be formulated in PEG400, Carboxymethyl cellulose, and Tween 80 for in vivo studies.[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Chemical Identifiers:

  • SMILES: O=C(C1C=CC(OC)=CC=1)OCCC1C=CC(O)=CC=1[1]

  • InChI Key: DSMAYKYXHOGICG-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and quantification of this compound are outlined below.

Synthesis

A documented method for the synthesis of this compound involves using 4-hydroxy benzoic acid and methyl 4-hydroxyphenylacetate as starting materials.[7] The molecular structure of the resulting compound is typically verified through elemental analysis and spectroscopic methods such as Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[7]

Purification from Natural Sources

A chromatography-guided approach has been successfully employed to isolate this compound from the concentrated Chinese medicine Qiang Huo.[3][8]

  • Extraction: The process begins with the extraction of the powdered herbal material using methanol.

  • Fractionation: The resulting methanol extract is then fractionated using LH-20 column chromatography.

  • Purification: The target compound is purified from the relevant fractions using preparative C18 High-Performance Liquid Chromatography (HPLC).[3][5][8]

G Start Herbal Powder (Qiang Huo) Step1 Methanol Extraction Start->Step1 Step2 Fractionation (LH-20 Column Chromatography) Step1->Step2 Step3 Purification (Preparative C18 HPLC) Step2->Step3 End This compound Step3->End

Purification workflow for this compound.
Quantification in Biological Samples

A rapid and sensitive reversed-phase liquid chromatography (RP-LC) method has been developed for the quantification of this compound in rat plasma.[1]

  • Sample Preparation: A liquid-liquid extraction of the plasma sample is performed using ethyl acetate.

  • Chromatographic Separation: The extract is then subjected to RP-LC for separation.

  • Detection: The concentration of the compound is determined using a suitable detector.

This method is crucial for pharmacokinetic studies, as demonstrated in rats following intravenous administration.[7]

Biological Activity and Signaling Pathways

This compound exhibits several significant biological activities, with its role as a melanogenesis inhibitor being particularly well-characterized.

Anti-Melanogenesis Activity

The compound has been identified as a potent inhibitor of melanogenesis in both zebrafish embryos and B16-F1 murine melanoma cells, without showing cytotoxicity at effective concentrations.[3][5][8]

The mechanism of action involves the transcriptional downregulation of key factors in the melanin synthesis pathway:

  • Inhibition of Mitf: this compound suppresses the expression of the Microphthalmia-associated transcription factor (Mitf), which is a master regulator of melanogenesis.[3][8]

  • Downregulation of Tyrosinase: The reduction in Mitf leads to a subsequent decrease in the mRNA and protein levels of tyrosinase, the rate-limiting enzyme in melanin production.[3][8]

  • Reduced Melanin Synthesis: The diminished tyrosinase protein levels and enzymatic activity result in the significant suppression of melanin synthesis.[3][5]

G cluster_0 HP This compound Mitf Mitf Expression HP->Mitf inhibits Tyr_mRNA Tyrosinase mRNA Mitf->Tyr_mRNA regulates Tyr_Protein Tyrosinase Protein Tyr_mRNA->Tyr_Protein leads to Tyr_Activity Tyrosinase Activity Tyr_Protein->Tyr_Activity Melanin Melanin Synthesis Tyr_Activity->Melanin catalyzes

Anti-melanogenesis signaling pathway of this compound.
Other Bioactivities

In addition to its anti-melanogenic effects, this compound has been reported to possess:

  • Anti-inflammatory and Antioxidant Properties: It has been shown to reduce levels of inflammatory factors like IL-6 and increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase in diabetic nephropathy models.[3][5]

  • Anti-diabetic Effects: Studies indicate it can improve blood glucose levels and kidney function in models of diabetic nephropathy.[3]

These properties suggest that this compound is a promising candidate for further investigation in the development of therapeutic agents for skin depigmentation, inflammatory conditions, and metabolic disorders.

References

A Deep Dive into the Anti-Melanogenic Action of p-Hydroxyphenethyl Anisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of p-hydroxyphenethyl anisate (HP), a promising natural compound with potent anti-melanogenic properties. This document details the molecular pathways affected by HP, presents key quantitative data from in-vitro and in-vivo studies, and outlines the experimental protocols used to elucidate its activity.

Core Mechanism of Action: A Multi-Faceted Approach to Depigmentation

This compound exerts its anti-melanogenic effects through a multi-level inhibitory mechanism.[1] Primarily, it functions by downregulating the expression of key melanogenic enzymes and transcription factors, leading to a reduction in melanin synthesis.[1][2] The compound has been shown to be non-toxic at effective concentrations, highlighting its potential for cosmetic and therapeutic applications in skin depigmentation.[1][2]

The central point of intervention for this compound is the transcriptional regulation of melanogenesis. It significantly suppresses the expression of Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte differentiation and the transcription of crucial melanogenic enzymes.[1][2] By downregulating MITF, this compound consequently reduces the mRNA and protein levels of tyrosinase (TYR), the rate-limiting enzyme in melanin biosynthesis.[1][2] This leads to a marked inhibition of cellular tyrosinase activity and a subsequent decrease in melanin production.[1][2]

The upstream signaling cascade implicated in the action of this compound is the cAMP/PKA/CREB pathway.[1] It is suggested that HP may interfere with this pathway, potentially at the level of cAMP response element-binding protein (CREB) activation, which would in turn suppress the transcription of its target gene, MITF.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the anti-melanogenic effects of this compound.

Assay Model System Treatment Concentration (µM) Result Reference
Melanin ContentIBMX-stimulated B16-F1 cellsThis compound1~15% reduction[1]
3~30% reduction[1]
10~50% reduction[1]
Cellular Tyrosinase ActivityIBMX-stimulated B16-F1 cellsThis compound1~10% inhibition[1]
3~25% inhibition[1]
10~45% inhibition[1]
Tyrosinase (Tyr) Protein ExpressionIBMX-stimulated B16-F1 cellsThis compound1, 3, 10Dose-dependent decrease[1]
Tyrosinase (Tyr) mRNA ExpressionIBMX-stimulated B16-F1 cellsThis compound1, 3, 10Dose-dependent decrease[1]
MITF mRNA ExpressionIBMX-stimulated B16-F1 cellsThis compound1, 3, 10Dose-dependent decrease[1]
Cell ViabilityB16-F1 cellsThis compoundup to 10No significant effect[1][2]
Embryo ViabilityZebrafish embryosThis compoundup to 10No significant effect[1][2]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz (DOT language).

melanogenesis_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome α-MSH α-MSH MC1R MC1R α-MSH->MC1R binds AC AC MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB MITF_gene MITF Gene pCREB->MITF_gene activates transcription CREB->pCREB HP This compound HP->pCREB inhibits MITF_mRNA MITF mRNA HP->MITF_mRNA downregulates Tyr_mRNA Tyrosinase mRNA HP->Tyr_mRNA downregulates MITF_gene->MITF_mRNA MITF MITF Protein MITF_mRNA->MITF translation Tyr_gene Tyrosinase Gene MITF->Tyr_gene activates transcription Tyr_gene->Tyr_mRNA TYR Tyrosinase Protein Tyr_mRNA->TYR translation Melanin Melanin TYR->Melanin catalyzes L_DOPA L-DOPA L_DOPA->Melanin

Figure 1: Proposed mechanism of action of this compound in melanogenesis.

experimental_workflow cluster_screening Initial Screening cluster_invitro In Vitro Validation & Mechanistic Studies cluster_analysis Data Analysis & Conclusion zebrafish Zebrafish Embryo Model (Phenotypic Screening for Pigmentation) b16f10 B16-F10 Murine Melanoma Cells (IBMX-stimulated) zebrafish->b16f10 Identified HP as potent inhibitor viability Cell Viability Assay (MTT or similar) b16f10->viability melanin Melanin Content Assay b16f10->melanin tyrosinase_activity Cellular Tyrosinase Activity Assay b16f10->tyrosinase_activity expression Gene & Protein Expression Analysis (qRT-PCR & Western Blot) b16f10->expression data_analysis Quantitative Analysis viability->data_analysis melanin->data_analysis tyrosinase_activity->data_analysis expression->data_analysis conclusion Elucidation of Mechanism of Action data_analysis->conclusion

Figure 2: Experimental workflow for investigating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-melanogenic effects.

Zebrafish (Danio rerio) Embryo Pigmentation Assay
  • Objective: To assess the in-vivo effect of this compound on melanogenesis in a whole-organism model.

  • Protocol:

    • Healthy zebrafish embryos are collected and placed in 24-well plates at a density of 10-15 embryos per well in embryo medium.

    • At 9 hours post-fertilization (hpf), the medium is replaced with fresh embryo medium containing various concentrations of this compound (e.g., 1, 3, 10 µM) or a vehicle control (e.g., 0.1% DMSO).

    • The embryos are incubated at 28.5°C.

    • At 48 hpf, the pigmentation of the embryos is observed and photographed under a stereomicroscope.

    • The extent of pigmentation is quantified by measuring the pigmented area using image analysis software (e.g., ImageJ).

    • Embryo viability is also assessed by observing heartbeat and morphology.

B16-F10 Murine Melanoma Cell Culture and Treatment
  • Objective: To culture and maintain B16-F10 cells for subsequent in-vitro assays.

  • Protocol:

    • B16-F10 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For experiments, cells are seeded in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allowed to adhere overnight.

    • The following day, the medium is replaced with fresh medium containing various concentrations of this compound for 1 hour.

    • Melanogenesis is then stimulated by adding a final concentration of 100 µM isobutyl-1-methylxanthine (IBMX).

    • Cells are incubated for the desired time period (e.g., 24 or 48 hours) before being harvested for analysis.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxicity of this compound on B16-F10 cells.

  • Protocol:

    • B16-F10 cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well.

    • After overnight incubation, cells are treated with various concentrations of this compound for 48 hours.

    • Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control group.

Melanin Content Assay
  • Objective: To quantify the amount of melanin produced by B16-F10 cells after treatment with this compound.

  • Protocol:

    • B16-F10 cells are seeded in a 6-well plate and treated as described above for 48 hours.

    • After incubation, the cells are washed with PBS and harvested.

    • The cell pellet is dissolved in 1 N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.

    • The melanin content is determined by measuring the absorbance of the supernatant at 405 nm using a microplate reader.

    • A standard curve is generated using synthetic melanin.

    • The total protein content of the cell lysate is determined using a BCA protein assay kit to normalize the melanin content.

Cellular Tyrosinase Activity Assay
  • Objective: To measure the intracellular tyrosinase activity in B16-F10 cells treated with this compound.

  • Protocol:

    • B16-F10 cells are cultured and treated in a 6-well plate.

    • After treatment, cells are washed with PBS and lysed with a buffer containing 1% Triton X-100 in phosphate buffer.

    • The cell lysates are clarified by centrifugation at 12,000 rpm for 15 minutes at 4°C.

    • The protein concentration of the supernatant is determined.

    • For the activity assay, 50 µg of protein is mixed with 2.5 mM L-DOPA in 50 mM phosphate buffer (pH 6.8).

    • The reaction mixture is incubated at 37°C for 30 minutes.

    • The formation of dopachrome is measured by reading the absorbance at 475 nm.

    • Tyrosinase activity is expressed as a percentage of the vehicle-treated control.[1]

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To analyze the mRNA expression levels of MITF and tyrosinase.

  • Protocol:

    • Total RNA is extracted from treated B16-F10 cells using a suitable RNA isolation kit (e.g., TRIzol reagent).

    • The concentration and purity of the RNA are determined by spectrophotometry.

    • First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

    • qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for MITF, tyrosinase, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis
  • Objective: To determine the protein expression levels of tyrosinase.

  • Protocol:

    • Total protein is extracted from treated B16-F10 cells using a lysis buffer containing protease inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with a primary antibody against tyrosinase overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • β-actin is used as a loading control to normalize the protein expression levels.

References

Unveiling the Bioactive Potential of p-Hydroxyphenethyl Anisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl anisate (HP), a natural phenolic compound, has emerged as a molecule of significant interest in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the known biological activities of HP, with a primary focus on its potent anti-melanogenesis properties. Drawing from recent scientific literature, this document details the mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. The evidence presented herein positions this compound as a promising candidate for the development of novel therapeutic and skin-whitening agents.

Introduction

This compound, also known as 4-methoxybenzoic acid 2-(4-hydroxyphenyl)ethyl ester, is a natural compound found in plants such as Notopterygium forbessi and has been isolated from the concentrated Chinese medicine Qiang Huo.[1][2] Structurally, it is an ester formed from p-hydroxyphenethyl alcohol and anisic acid. While traditional use in Chinese medicine has hinted at its therapeutic potential, recent scientific investigations have begun to systematically unravel its diverse biological activities. These include anti-inflammatory, antioxidant, and anti-diabetic effects.[1] However, its most extensively studied and well-documented bioactivity to date is the inhibition of melanogenesis, the process of melanin production.[1][3] This guide will delve into the scientific evidence supporting these biological activities, with a particular emphasis on its potential as a depigmenting agent.

Anti-Melanogenesis Activity

The overproduction of melanin can lead to various hyperpigmentation disorders such as melasma and age spots.[2] The inhibition of melanogenesis is a key strategy in the development of skin-whitening agents.[1][3] this compound has been identified as a potent inhibitor of this process, acting through a multi-level mechanism without inducing significant cytotoxicity.[1]

Mechanism of Action

Scientific studies have elucidated that this compound inhibits melanin synthesis through a dual regulatory action:

  • Transcriptional Downregulation: HP significantly suppresses the mRNA expression of Microphthalmia-associated transcription factor (Mitf), a master regulator of melanogenic gene expression.[1][3] This leads to a subsequent reduction in the transcription of the tyrosinase (Tyr) gene.[1]

  • Enzymatic Inhibition: In addition to its effects on gene expression, HP also directly inhibits the enzymatic activity of tyrosinase, the key enzyme in the melanin biosynthesis pathway.[1] It is suggested to act as a weak competitive inhibitor of tyrosinase.[1]

This dual mechanism, targeting both the synthesis and activity of tyrosinase, makes this compound a particularly effective anti-melanogenic agent.

Quantitative Data on Anti-Melanogenesis Activity

The following table summarizes the key quantitative data from in vivo and in vitro studies on the anti-melanogenesis effects of this compound.

Assay Model System Parameter Value Reference
Zebrafish Embryo ViabilityDanio rerioNo significant toxicityUp to 10 μM[1]
Melanogenesis InhibitionB16-F1 Murine Melanoma CellsIC5099 μM[1]
Whitening EffectZebrafish EmbryosEffective Concentration5 μM[1]

Other Reported Biological Activities

Beyond its well-documented anti-melanogenesis effects, preliminary studies and mentions in the literature suggest that this compound possesses other potentially valuable biological properties.

  • Anti-inflammatory Properties: The compound has been noted to exhibit anti-inflammatory activity, with one study indicating it reduces levels of inflammatory factors like IL-6 in diabetic nephropathy models.[1]

  • Antioxidant Activity: In kidney tissue, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase, glutathione peroxidase, and catalase.[1]

  • Anti-diabetic Properties: There is evidence to suggest that HP may improve blood glucose levels and kidney function, as well as reduce proteinuria in diabetic nephropathy models.[1]

Further research is warranted to fully characterize the mechanisms and therapeutic potential of these additional bioactivities.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound.

Zebrafish-Based In Vivo Screening for Melanogenesis Inhibitors
  • Objective: To assess the effect of this compound on melanogenesis and its toxicity in a whole-organism model.

  • Methodology:

    • Zebrafish embryos are incubated with varying concentrations of this compound.

    • The viability of the embryos is monitored throughout the experiment.

    • Pigment precipitation during embryo development is observed and quantified to assess the whitening effect.

    • A known melanogenesis inhibitor, such as raspberry ketone, can be used as a positive control.[1]

B16-F1 Murine Melanoma Cell Assay
  • Objective: To investigate the effect of this compound on melanin synthesis and cell viability in a mammalian cell line.

  • Methodology:

    • B16-F1 murine melanoma cells are cultured in appropriate media.

    • Melanogenesis is stimulated using an agent like isobutyl-1-methylxanthine (IBMX).

    • Cells are treated with various concentrations of this compound.

    • Cell viability is assessed using a standard method (e.g., MTT assay).

    • Melanin content in the cells is quantified to determine the inhibitory effect of the compound.

Tyrosinase Activity Assay
  • Objective: To determine the direct inhibitory effect of this compound on tyrosinase enzymatic activity.

  • Methodology:

    • A solution of mushroom tyrosinase is prepared.

    • The enzyme is incubated with its substrate, L-DOPA, in the presence and absence of this compound.

    • The formation of dopachrome is monitored spectrophotometrically to measure the rate of the enzymatic reaction.

    • The type of inhibition (e.g., competitive, non-competitive) can be determined by analyzing reaction kinetics at different substrate concentrations.

Gene Expression Analysis (qRT-PCR)
  • Objective: To quantify the effect of this compound on the mRNA expression of melanogenesis-related genes.

  • Methodology:

    • B16-F1 cells are treated with this compound.

    • Total RNA is extracted from the cells.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative real-time PCR (qRT-PCR) is carried out using specific primers for Mitf and tyrosinase genes.

    • The relative expression levels of the target genes are normalized to a housekeeping gene.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the biological activity and study of this compound.

cluster_extracellular Extracellular cluster_cell Melanocyte IBMX IBMX cAMP cAMP IBMX->cAMP stimulates PKA PKA cAMP->PKA CREB CREB PKA->CREB Mitf_Gene Mitf (Gene) CREB->Mitf_Gene activates transcription Mitf_mRNA Mitf mRNA Mitf_Gene->Mitf_mRNA Mitf_Protein Mitf (Protein) Mitf_mRNA->Mitf_Protein Tyr_Gene Tyrosinase (Gene) Mitf_Protein->Tyr_Gene activates transcription Tyr_mRNA Tyrosinase mRNA Tyr_Gene->Tyr_mRNA Tyr_Protein Tyrosinase (Protein) Tyr_mRNA->Tyr_Protein Melanin Melanin Tyr_Protein->Melanin catalyzes synthesis HP p-Hydroxyphenethyl anisate HP->Mitf_mRNA inhibits HP->Tyr_Protein inhibits activity Start Start: Qiang Huo Herbal Powder Methanol_Extraction Methanol Extraction Start->Methanol_Extraction LH20_Chromatography LH-20 Column Chromatography Methanol_Extraction->LH20_Chromatography Fractionation Fractionation LH20_Chromatography->Fractionation HPLC_Peak_Tracing HPLC Peak-Tracing Guidance Fractionation->HPLC_Peak_Tracing Preparative_HPLC Preparative C18 HPLC HPLC_Peak_Tracing->Preparative_HPLC Purified_HP Purified This compound Preparative_HPLC->Purified_HP Characterization Characterization (e.g., NMR, MS) Purified_HP->Characterization

References

Unveiling p-Hydroxyphenethyl Anisate: A Technical Guide to Its Natural Origins and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of p-Hydroxyphenethyl anisate, a naturally occurring compound with significant potential in therapeutic and cosmetic applications. The document details its primary natural sources, concentration levels, and a comprehensive protocol for its isolation and purification. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound is a phenolic compound that has garnered attention for its notable biological activities, including potent anti-melanogenesis properties.[1][2] This document outlines the key botanical sources of this compound and presents a robust methodology for its extraction and purification, enabling further research into its therapeutic applications.

Natural Sources and Abundance

The primary documented natural source of this compound is the traditional Chinese medicinal herb Qiang Huo.[3] This herb is derived from the roots and rhizomes of plants belonging to the Notopterygium genus, most notably Notopterygium forbesii and Notopterygium incisum.[3][4]

Phytochemical analyses have revealed that the concentration of this compound can vary significantly depending on the specific plant species and even the geographical region of cultivation.[3] Notably, it is found in abundance in N. forbesii while being undetectable in N. incisum.[3] This distinction is critical for the targeted isolation of the compound.

Quantitative Data on this compound Content
Natural SourcePlant PartConcentration (% of Dried Weight)Reference
Notopterygium forbesiiRoots~1.1%[3]
Notopterygium forbesiiRoots0 - 5.55% (across 11 batches)[3]
Notopterygium incisumRoots/RhizomesUndetectable[3]

Isolation and Purification: An Experimental Protocol

The successful isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic separation. The following protocol is based on established methodologies for isolating this compound from Qiang Huo.[1][2]

Extraction
  • Starting Material: Dried and powdered herbal material of Notopterygium forbesii.

  • Solvent: Methanol.

  • Procedure: The powdered plant material is subjected to exhaustive extraction with methanol. This can be achieved through methods such as maceration, soxhlet extraction, or ultrasonication to ensure efficient recovery of the compound. The resulting mixture is then filtered to separate the crude methanol extract from the solid plant residue. The filtrate is concentrated under reduced pressure to yield the crude extract.

Chromatographic Fractionation
  • Technique: LH-20 Column Chromatography.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol.

  • Procedure: The crude methanol extract is dissolved in a minimal amount of methanol and loaded onto a Sephadex LH-20 column. The column is then eluted with methanol. Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

Purification
  • Technique: Preparative High-Performance Liquid Chromatography (Prep-HPLC).

  • Stationary Phase: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water is typically used. The exact gradient profile should be optimized based on the specific column and system.

  • Procedure: The fractions from the LH-20 column that are rich in this compound are pooled, concentrated, and then subjected to preparative HPLC. The peak corresponding to this compound is collected. The purity of the isolated compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification A Dried Notopterygium forbesii Powder B Methanol Extraction A->B C Filtration B->C D Concentration C->D E Crude Methanol Extract D->E F LH-20 Column Chromatography E->F Load onto column G Fraction Collection F->G H HPLC Analysis G->H I Pooling of Enriched Fractions H->I J Preparative C18 HPLC I->J Inject into HPLC K Collection of Pure Compound J->K L Purity & Structural Confirmation (Analytical HPLC, NMR, MS) K->L

Caption: Workflow for the isolation of this compound.

Biological Activity: Anti-Melanogenesis Signaling Pathway

This compound has been identified as a potent inhibitor of melanogenesis.[1][2] Its mechanism of action involves the downregulation of key factors in the melanin synthesis pathway.

The compound suppresses the expression of Microphthalmia-associated transcription factor (Mitf), which is a master regulator of melanogenic gene expression.[1] This leads to a subsequent reduction in the transcription and protein levels of tyrosinase (Tyr), the rate-limiting enzyme in melanin production.[1][2] The overall effect is a significant decrease in melanin synthesis.

G pHEA This compound Mitf Mitf (Transcription Factor) pHEA->Mitf Inhibits Expression Tyr_mRNA Tyrosinase mRNA Mitf->Tyr_mRNA Promotes Transcription Tyr_protein Tyrosinase Protein Tyr_mRNA->Tyr_protein Translation Melanin Melanin Synthesis Tyr_protein->Melanin Catalyzes

Caption: Signaling pathway of this compound in melanogenesis inhibition.

References

Spectroscopic Profile of p-Hydroxyphenethyl Anisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for p-hydroxyphenethyl anisate, a compound of interest for researchers, scientists, and professionals in drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Summary of Spectroscopic Data

The spectroscopic data for this compound (also known as 2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate) is summarized below. This data is essential for the structural elucidation and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (Anisate)~7.9 (d)Doublet~8.8
Ar-H (Anisate)~6.9 (d)Doublet~8.8
Ar-H (Phenethyl)~7.1 (d)Doublet~8.5
Ar-H (Phenethyl)~6.7 (d)Doublet~8.5
-OCH₃~3.8 (s)Singlet-
-COOCH₂-~4.4 (t)Triplet~7.0
Ar-CH₂-~3.0 (t)Triplet~7.0
Ar-OHVariableSinglet (broad)-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CarbonChemical Shift (δ, ppm)
C=O~166
Ar-C (Anisate, C-O)~163
Ar-C (Phenethyl, C-O)~155
Ar-C (Anisate)~131, 122, 113
Ar-C (Phenethyl)~130, 129, 115
-OCH₃~55
-COOCH₂-~65
Ar-CH₂-~34

Table 3: IR Spectroscopic Data

Functional GroupAbsorption Range (cm⁻¹)
O-H Stretch (Phenolic)3500-3200 (broad)
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=O Stretch (Ester)~1715
C=C Stretch (Aromatic)1610, 1510
C-O Stretch (Ester)1280, 1170

Table 4: Mass Spectrometry Data

Ionm/z
[M]⁺272.10
[M-C₈H₉O]⁺ (Anisoyl cation)135.04
[M-C₉H₉O₂]⁺ (Hydroxyphenethyl cation)121.06

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of p-hydroxyphenethyl alcohol (tyrosol) with anisoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start p-Hydroxyphenethyl Alcohol + Anisoyl Chloride reaction Esterification start->reaction purification Column Chromatography reaction->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Synthesis and Spectroscopic Analysis Workflow

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation and application of this compound.

p-Hydroxyphenethyl Anisate: A Comprehensive Technical Overview of its Discovery, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl anisate (HP), a naturally occurring phenolic ester, has emerged as a compound of significant interest in the fields of dermatology and pharmacology. Initially identified as a potent inhibitor of melanogenesis, its discovery has paved the way for investigations into its broader therapeutic potential. This technical guide provides an in-depth overview of the discovery, history, synthesis, and multifaceted biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and History

This compound has been identified as a key bioactive constituent in traditional Chinese medicines, notably from the rhizomes of Notopterygium incisum Ting ex H.T. Chang and Notopterygium forbesii Boiss., commonly known as "Qiang Huo". While it has been recognized as a component of these medicinal plants for some time, a pivotal study recently highlighted its specific role as a potent anti-melanogenesis agent. This discovery was the result of a systematic, chromatography-guided purification and characterization effort aimed at identifying the active compounds within "Qiang Huo" responsible for its observed skin-whitening effects.[1][2]

The historical use of Notopterygium species in traditional medicine for treating various ailments, including skin conditions, provided the initial impetus for modern scientific investigation. The isolation and structural elucidation of this compound from these sources marked a significant step in understanding the molecular basis of their therapeutic properties.

Synthesis of this compound

The chemical synthesis of this compound has been achieved, providing a reliable source of the compound for research and development purposes, independent of natural extraction.

Synthetic Pathway

A common synthetic route involves the esterification of 4-hydroxyphenethyl alcohol with anisic acid or its derivatives. A reported synthesis starts from 4-hydroxy benzoic acid and methyl 4-hydroxyphenylacetate. The molecular structure of the synthesized compound is typically verified through elemental analysis, Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS).

A logical workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 4-hydroxy_benzoic_acid 4-Hydroxy Benzoic Acid esterification Esterification 4-hydroxy_benzoic_acid->esterification methyl_4-hydroxyphenylacetate Methyl 4-Hydroxyphenylacetate methyl_4-hydroxyphenylacetate->esterification p-HPEA This compound esterification->p-HPEA

Caption: Synthetic workflow for this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-melanogenic properties being the most extensively studied. Emerging evidence also points to its potential as an anti-inflammatory, antioxidant, and anti-diabetic agent.

Anti-Melanogenesis Activity

Mechanism of Action: this compound inhibits melanin synthesis through a multi-target mechanism. It downregulates the expression of Microphthalmia-associated transcription factor (Mitf), a key regulator of melanogenesis.[1][2] This, in turn, suppresses the transcription of tyrosinase (TYR), the rate-limiting enzyme in melanin production. The reduction in tyrosinase mRNA leads to decreased tyrosinase protein levels and, consequently, reduced enzymatic activity.[1]

The proposed signaling pathway for the anti-melanogenesis effect is illustrated below:

Melanogenesis_Inhibition p-HPEA This compound Mitf_mRNA Mitf mRNA Expression p-HPEA->Mitf_mRNA Tyrosinase_Activity Tyrosinase Activity p-HPEA->Tyrosinase_Activity Weak Competitive Inhibition Mitf_Protein Mitf Protein Mitf_mRNA->Mitf_Protein Tyrosinase_mRNA Tyrosinase mRNA Expression Mitf_Protein->Tyrosinase_mRNA Tyrosinase_Protein Tyrosinase Protein Tyrosinase_mRNA->Tyrosinase_Protein Tyrosinase_Protein->Tyrosinase_Activity Melanin_Synthesis Melanin Synthesis Tyrosinase_Activity->Melanin_Synthesis

Caption: Signaling pathway of melanogenesis inhibition by p-HPEA.

Quantitative Data:

Assay TypeModel SystemEndpointResultReference
Melanogenesis InhibitionZebrafish EmbryosIC₅₀1.3 µM[2]
CytotoxicityZebrafish Embryos-No significant effect up to 10 µM[2]
Melanin ContentB16-F1 Murine Melanoma CellsInhibitionSignificant suppression[1][2]
Tyrosinase ActivityCell-free and CellularInhibitionMarked inhibition[1][2]
Anti-inflammatory, Antioxidant, and Anti-diabetic Properties

Preliminary studies suggest that this compound possesses anti-inflammatory, antioxidant, and anti-diabetic properties. It has been shown to reduce levels of inflammatory factors like IL-6 in models of diabetic nephropathy.[2] Further quantitative analysis is required to fully characterize these activities.

Experimental Protocols

Isolation of this compound from Qiang Huo[1]
  • Extraction: Powdered "Qiang Huo" is extracted with methanol.

  • Fractionation: The methanol extract is subjected to LH-20 column chromatography to separate fractions.

  • Purification: The target compound is purified from the active fraction using preparative C18 HPLC.

  • Identification: The purified compound is identified as this compound through spectroscopic analysis (NMR, MS).

The general workflow for isolation is as follows:

Isolation_Workflow Start Qiang Huo (Herbal Powder) Methanol_Extraction Methanol Extraction Start->Methanol_Extraction LH-20_Chromatography LH-20 Column Chromatography Methanol_Extraction->LH-20_Chromatography Fraction_Collection Fraction Collection LH-20_Chromatography->Fraction_Collection Preparative_HPLC Preparative C18 HPLC Fraction_Collection->Preparative_HPLC Pure_Compound This compound Preparative_HPLC->Pure_Compound

Caption: Isolation workflow of this compound.

Zebrafish-Based Melanogenesis Inhibition Assay[2]
  • Embryo Collection and Treatment: Fertilized zebrafish embryos are collected and placed in a multi-well plate. The embryos are incubated with varying concentrations of this compound (e.g., up to 10 µM).

  • Incubation: Embryos are incubated for a defined period (e.g., 72 hours), with daily renewal of the treatment solution.

  • Viability Assessment: Embryo viability is monitored throughout the experiment.

  • Pigmentation Analysis: At the end of the incubation period, the pigmentation of the zebrafish larvae is observed and quantified, for example, by measuring the pigmented area using imaging software.

B16-F1 Murine Melanoma Cell Melanin Content Assay
  • Cell Culture and Treatment: B16-F1 cells are cultured in appropriate media. Cells are then treated with a melanogenesis stimulator (e.g., IBMX) in the presence or absence of various concentrations of this compound.

  • Cell Lysis: After a set incubation period, the cells are harvested and lysed.

  • Melanin Quantification: The melanin content in the cell lysates is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) after solubilizing the melanin pellet in a suitable solvent (e.g., 1N NaOH).

  • Data Normalization: Melanin content is typically normalized to the total protein concentration of the cell lysate.

Tyrosinase Activity Assay
  • Enzyme Preparation: Tyrosinase can be obtained from a commercial source (e.g., mushroom tyrosinase) or prepared from cell lysates (e.g., B16-F1 cells).

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 6.8), the tyrosinase substrate (e.g., L-DOPA), and the test compound (this compound) at various concentrations.

  • Enzyme Reaction: The reaction is initiated by adding the tyrosinase enzyme to the mixture.

  • Spectrophotometric Measurement: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Inhibition Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-melanogenic properties and potential applications in dermatology and cosmetics. Its mechanism of action, involving the downregulation of the Mitf-tyrosinase pathway, provides a solid foundation for its development as a skin-whitening agent. The available synthetic route ensures a consistent supply for further research.

Future research should focus on:

  • A more detailed investigation into its anti-inflammatory, antioxidant, and anti-diabetic activities, including the determination of IC₅₀ values and elucidation of the underlying mechanisms.

  • In-depth preclinical and clinical studies to evaluate the safety and efficacy of this compound for topical applications.

  • Optimization of the synthetic process to improve yield and reduce costs for potential commercialization.

  • Exploration of its potential in combination therapies for various skin disorders.

This comprehensive technical guide serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutic agents from natural sources.

References

p-Hydroxyphenethyl Anisate: A Comprehensive Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl anisate (HP), a phenolic compound found in several traditional medicinal herbs, is gaining increasing attention for its diverse pharmacological activities. Historically used as a component of herbal remedies, modern scientific investigation is beginning to unravel the molecular mechanisms behind its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role in traditional medicine, its demonstrated biological activities, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Traditional Medicine Context

This compound is a significant constituent of plants used in traditional Chinese medicine, most notably from the rhizomes of Notopterygium forbesii (Qiang Huo) and Gastrodia elata (Tian Ma).[1][2][3] In traditional practice, "Qiang Huo" is utilized for its properties in dispelling wind-cold, alleviating pain, and managing conditions such as headaches and arthritis.[3] Gastrodia elata is traditionally used to address neurological issues, including dizziness, convulsions, and epilepsy.[2][4][5] The presence of this compound in these plants suggests its contribution to their therapeutic effects, which has prompted further scientific investigation into its specific biological activities.

Pharmacological Activities and Mechanisms of Action

Scientific studies have begun to validate the traditional uses of plants containing this compound, attributing several key pharmacological activities to this compound. These include anti-melanogenesis, anti-inflammatory, antioxidant, and neuroprotective effects.

Anti-Melanogenesis Activity

One of the most well-documented activities of this compound is its potent ability to inhibit melanin synthesis.[6] This has significant implications for its use in dermatology and cosmetology as a skin-lightening agent.

Quantitative Data on Anti-Melanogenesis Activity

ParameterValueCell/SystemReference
IC50 1.3 µMZebrafish embryos[6]

Mechanism of Action

This compound inhibits melanogenesis through a multi-faceted mechanism that involves the downregulation of key enzymes and transcription factors in the melanin synthesis pathway.[6] The primary mechanism involves the suppression of the cAMP/PKA/CREB signaling cascade, which leads to a decrease in the expression of Microphthalmia-associated transcription factor (MITF).[6] MITF is a master regulator of melanogenic genes, and its downregulation results in reduced transcription of tyrosinase (TYR), the rate-limiting enzyme in melanin production.[6] This leads to decreased tyrosinase protein levels and, consequently, reduced melanin synthesis.

Melanogenesis Inhibition by this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Melanosome Receptor Receptor cAMP cAMP Receptor->cAMP Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates p-CREB p-CREB CREB->p-CREB MITF Gene MITF Gene p-CREB->MITF Gene Activates Transcription HP p-Hydroxyphenethyl Anisate HP->cAMP Inhibits MITF mRNA MITF mRNA MITF Gene->MITF mRNA Tyrosinase Gene Tyrosinase Gene MITF mRNA->Tyrosinase Gene Activates Transcription Tyrosinase mRNA Tyrosinase mRNA Tyrosinase Gene->Tyrosinase mRNA Tyrosinase Protein Tyrosinase Protein Tyrosinase mRNA->Tyrosinase Protein Translation L-DOPA L-DOPA Tyrosinase Protein->L-DOPA Catalyzes Melanin Melanin L-DOPA->Melanin Oxidation

Signaling pathway of melanogenesis inhibition by this compound.

Anti-Inflammatory and Antioxidant Activities

Phenolic compounds are well-known for their anti-inflammatory and antioxidant properties. While specific quantitative data for isolated this compound is limited in the current literature, studies on the plant extracts from which it is derived provide strong evidence for these activities.

Phenolic compounds from Gastrodia elata have been shown to possess anti-inflammatory and analgesic properties in vivo.[1] These compounds inhibit cyclooxygenase (COX) activity and silica-induced reactive oxygen species (ROS) generation in a dose-dependent manner.[1] Gastrodin, another major component of Gastrodia elata, exhibits its anti-inflammatory effects by modulating the Nrf2/HO-1 and NF-κB pathways.[2] Extracts of Notopterygium forbesii and its constituents have also been shown to attenuate pro-inflammatory responses to lipopolysaccharide in macrophages.[3]

Putative Mechanisms of Action

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][5] Its antioxidant activity is presumed to be due to its ability to scavenge free radicals, a characteristic feature of phenolic compounds.

Neuroprotective Effects

The traditional use of Gastrodia elata for neurological disorders suggests that its constituents, including this compound, may have neuroprotective properties.[2][4][5] Modern research has shown that the active components of Gastrodia elata can protect neurons, reduce neurotoxicity, and promote nerve regeneration and survival.[2][5] For instance, gastrodin exerts neuroprotection by scavenging reactive oxygen species and suppressing pro-inflammatory cytokines.[2][5] While direct evidence for this compound is still emerging, its presence in this neuroprotective herb is noteworthy.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's biological activities.

Extraction and Isolation of this compound from Notopterygium forbesii (Qiang Huo)

The following workflow outlines the general procedure for isolating this compound from its natural source.

Extraction and Isolation Workflow Start Start: Dried Qiang Huo Rhizomes Grinding Grind to Powder Start->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Column_Chromatography LH-20 Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection HPLC_Purification Preparative C18 HPLC Fraction_Collection->HPLC_Purification Pure_Compound Pure p-Hydroxyphenethyl Anisate HPLC_Purification->Pure_Compound

Workflow for the extraction and isolation of this compound.

Detailed Methodology:

  • Preparation of Plant Material: Dried rhizomes of Notopterygium forbesii are ground into a fine powder.

  • Extraction: The powder is extracted with methanol at room temperature.

  • Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on a Sephadex LH-20 column to separate fractions based on molecular size.

  • Purification: Fractions containing this compound, as identified by techniques like HPLC, are further purified using preparative C18 high-performance liquid chromatography (HPLC) to obtain the pure compound.[6]

In Vitro Anti-Melanogenesis Assay

This protocol describes the evaluation of the anti-melanogenesis activity of this compound in a murine melanoma cell line.

Cell Line: B16-F1 or B16F10 murine melanoma cells.

Key Reagents:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • α-Melanocyte-Stimulating Hormone (α-MSH) or 3-isobutyl-1-methylxanthine (IBMX) to stimulate melanogenesis

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay

Experimental Workflow:

Anti-Melanogenesis Assay Workflow cluster_assays Assays Cell_Culture Culture B16 Melanoma Cells Seeding Seed cells in multi-well plates Cell_Culture->Seeding Treatment Treat with this compound and Melanogenesis Stimulator (e.g., α-MSH) Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Cytotoxicity Cytotoxicity Assay (MTT) Incubation->Cytotoxicity Melanin_Content Melanin Content Assay Incubation->Melanin_Content Tyrosinase_Activity Cellular Tyrosinase Activity Assay Incubation->Tyrosinase_Activity

Workflow for in vitro anti-melanogenesis assays.

Detailed Methodologies:

  • Cell Culture and Treatment: B16 melanoma cells are cultured in DMEM supplemented with FBS and antibiotics. Cells are seeded in multi-well plates and treated with various concentrations of this compound in the presence of a melanogenesis stimulator like α-MSH or IBMX for 48-72 hours.

  • Cytotoxicity Assay (MTT): To ensure that the observed effects are not due to cell death, a cytotoxicity assay is performed. After treatment, MTT solution is added to the cells. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured to determine cell viability.

  • Melanin Content Assay: After treatment, cells are harvested and lysed. The melanin pellets are dissolved in a solution of NaOH and DMSO, and the absorbance is measured at approximately 405 nm to quantify the melanin content.

  • Cellular Tyrosinase Activity Assay: Cell lysates are prepared, and the protein concentration is determined. The lysate is then incubated with L-DOPA, and the formation of dopachrome is measured spectrophotometrically to determine the cellular tyrosinase activity.

In Vitro Antioxidant Activity Assays (General Protocols)

While specific data for this compound is pending, the following are standard protocols for assessing antioxidant activity that would be applicable.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8][9]

  • Procedure: A solution of DPPH in methanol is mixed with various concentrations of the test compound. After incubation in the dark, the absorbance is measured at around 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[7][8][9]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[10][11] The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

  • Procedure: The ABTS•+ is generated by reacting ABTS with potassium persulfate. This solution is then diluted to a specific absorbance. The test compound is added, and the decrease in absorbance at approximately 734 nm is measured. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10][11]

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages (General Protocol)
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a compound on NO production is measured.[6][12][13][14]

  • Procedure: RAW 264.7 cells are pre-treated with various concentrations of the test compound and then stimulated with LPS. After incubation, the amount of nitrite (a stable product of NO) in the culture medium is quantified using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production. Cell viability is also assessed to rule out cytotoxicity.[6][12][13][14]

In Vitro Neuroprotection Assay (General Protocol)
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by neurotoxins or oxidative stress.[15][16][17][18][19][20]

  • Procedure: SH-SY5Y cells are pre-treated with the test compound and then exposed to a neurotoxic stimulus, such as hydrogen peroxide (H2O2) for oxidative stress or glutamate for excitotoxicity. Cell viability is then measured using methods like the MTT assay to determine the protective effect of the compound.[15][16][17][18][19][20]

Conclusion and Future Directions

This compound is a promising bioactive compound with a well-established role in the inhibition of melanogenesis. Its presence in traditional medicinal plants known for their anti-inflammatory, antioxidant, and neuroprotective properties strongly suggests that it may also be a key contributor to these effects. While quantitative data for these latter activities of the isolated compound are still limited, the available evidence provides a strong rationale for further investigation.

Future research should focus on:

  • Quantifying the anti-inflammatory, antioxidant, and neuroprotective effects of isolated this compound using standardized in vitro and in vivo models.

  • Elucidating the specific molecular targets and signaling pathways involved in these activities.

  • Conducting preclinical studies to evaluate its safety and efficacy for potential therapeutic applications.

This in-depth technical guide serves as a foundational resource to stimulate and guide further research into the multifaceted pharmacological potential of this compound, bridging the gap between its traditional use and modern drug discovery.

References

In Silico Prediction of p-Hydroxyphenethyl Anisate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl anisate, a natural phenolic compound, has demonstrated a range of biological activities, including anti-melanogenic, anti-inflammatory, and antioxidant properties.[1] This technical guide provides an in-depth overview of a hypothetical in silico approach to predict and validate the bioactivity of this compound. The document outlines detailed experimental protocols for in vitro validation and presents a framework for computational analysis, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All quantitative data are summarized in structured tables, and key workflows and signaling pathways are visualized using diagrams in the DOT language.

Introduction to this compound

This compound is a natural compound that has been identified as a potent inhibitor of melanogenesis.[1][2] It has been shown to suppress melanin synthesis without affecting cell viability.[1] Beyond its effects on pigmentation, this compound is also recognized for its potential anti-inflammatory and antioxidant activities.[1] These properties make it a compound of significant interest for dermatological and therapeutic applications.

This guide will explore a systematic in silico approach to further elucidate the bioactivity of this compound. By combining computational predictions with established experimental validation methods, researchers can accelerate the discovery and development of novel applications for this promising natural product.

In Silico Prediction of Bioactivity

A comprehensive in silico analysis can provide valuable insights into the potential biological targets and pharmacokinetic properties of this compound. This section outlines a hypothetical workflow for such a study.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. Based on the known bioactivities of this compound, several key protein targets can be proposed for in silico docking studies.

Table 1: Proposed Protein Targets for Molecular Docking

Bioactivity Proposed Protein Target PDB ID Rationale
Anti-melanogenesisTyrosinase2Y9XKey enzyme in melanin biosynthesis, known to be inhibited by this compound.[1][2]
Anti-inflammatoryCyclooxygenase-2 (COX-2)5IKRA key enzyme in the inflammatory pathway, a common target for anti-inflammatory compounds.
Anti-inflammatoryNuclear factor-kappa B (NF-κB) p50/p651VKXA critical transcription factor involved in the inflammatory response.
AntioxidantKeap1 (Kelch-like ECH-associated protein 1)4CXIA key regulator of the Nrf2 antioxidant response pathway.

A generalized molecular docking workflow is depicted below.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound 3D structure) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (e.g., Tyrosinase from PDB) protein_prep->docking binding_analysis Binding Affinity Calculation (kcal/mol) docking->binding_analysis interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) binding_analysis->interaction_analysis

Figure 1: Generalized workflow for molecular docking.
ADMET Prediction

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicity profiles of a compound. Various computational tools and web servers can be used for this purpose.

Table 2: Predicted ADMET Properties of this compound (Hypothetical)

Property Predicted Value Interpretation
Absorption
Caco-2 PermeabilityHighGood intestinal absorption is likely.
Human Intestinal Absorption> 90%Well absorbed from the gut.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cause significant central nervous system effects.
Plasma Protein BindingModerateModerate distribution in the body.
Metabolism
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions via this pathway.
CYP3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions via this pathway.
Excretion
Renal Organic Cation Transporter 2 (OCT2) InhibitionLowMinimal impact on renal excretion of other drugs.
Toxicity
AMES MutagenicityNon-mutagenicUnlikely to be carcinogenic.
hERG InhibitionLow riskLow risk of cardiotoxicity.
HepatotoxicityLow riskUnlikely to cause liver damage.

The workflow for in silico ADMET prediction is outlined below.

admet_prediction_workflow cluster_input Input cluster_prediction Prediction cluster_output Output smiles SMILES String of This compound admet_server ADMET Prediction Server (e.g., SwissADME, pkCSM) smiles->admet_server absorption Absorption admet_server->absorption distribution Distribution admet_server->distribution metabolism Metabolism admet_server->metabolism excretion Excretion admet_server->excretion toxicity Toxicity admet_server->toxicity

Figure 2: Workflow for in silico ADMET prediction.

Experimental Protocols for Bioactivity Validation

The following protocols provide a framework for the in vitro validation of the predicted bioactivities of this compound.

Anti-Melanogenesis Assays

This assay determines the direct inhibitory effect of this compound on tyrosinase activity.

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of this compound solution.

  • Add 50 µL of mushroom tyrosinase solution (in phosphate buffer, pH 6.8) to each well and incubate at 25°C for 10 minutes.[3][4]

  • Initiate the reaction by adding 30 µL of L-DOPA solution.

  • Measure the absorbance at 475-510 nm at regular intervals to monitor the formation of dopachrome.[3][4]

  • Calculate the percentage of tyrosinase inhibition relative to a control without the inhibitor.

This assay quantifies the effect of this compound on melanin production in a cellular context.

Protocol:

  • Seed B16-F1 melanoma cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a melanogenesis stimulator (e.g., α-MSH) for 72 hours.

  • Harvest the cells and wash with PBS.

  • Lyse the cell pellets in 1 M NaOH with 10% DMSO at 80°C for 1 hour.

  • Measure the absorbance of the lysates at 490 nm to determine the melanin content.[5]

  • Normalize the melanin content to the total protein concentration of each sample.

This method is used to assess the expression levels of key proteins in the melanogenesis pathway, such as tyrosinase and Microphthalmia-associated transcription factor (MITF).

Protocol:

  • Treat B16-F1 cells with this compound as described in the melanin content assay.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane and incubate with primary antibodies against tyrosinase, MITF, and a loading control (e.g., β-actin) overnight at 4°C.[7]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

  • Detect the protein bands using a chemiluminescence substrate and quantify the band intensities.[8]

Anti-Inflammatory and Antioxidant Assays

Standard in vitro assays can be adapted to evaluate the anti-inflammatory and antioxidant potential of this compound.

Table 3: In Vitro Assays for Anti-Inflammatory and Antioxidant Activity

Activity Assay Principle
Anti-inflammatoryNitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 MacrophagesMeasures the inhibition of NO production, a key inflammatory mediator.
Anti-inflammatoryCOX-2 Inhibition AssayDetermines the direct inhibitory effect on the COX-2 enzyme.
AntioxidantDPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging AssayMeasures the ability of the compound to scavenge free radicals.
AntioxidantABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging AssayAnother common method to assess free radical scavenging capacity.

Signaling Pathway Analysis

Based on experimental evidence, this compound is known to inhibit melanogenesis by downregulating the expression of MITF, which in turn reduces the expression and activity of tyrosinase.[1][2]

melanogenesis_pathway cluster_pathway Melanogenesis Signaling Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Transcription Melanin Melanin Synthesis Tyrosinase->Melanin pHEA p-Hydroxyphenethyl anisate pHEA->MITF Inhibits pHEA->Tyrosinase Inhibits

Figure 3: Proposed mechanism of action of this compound in the melanogenesis pathway.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction and in vitro validation of the bioactivities of this compound. By integrating computational approaches such as molecular docking and ADMET prediction with established experimental protocols, researchers can efficiently explore the therapeutic potential of this natural compound. The outlined methodologies and workflows serve as a valuable resource for scientists and professionals in the fields of drug discovery, pharmacology, and cosmetic science, facilitating a deeper understanding of the mechanisms of action of this compound and accelerating its development into novel therapeutic and cosmetic agents.

References

Potential Therapeutic Targets of p-Hydroxyphenethyl Anisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl anisate, a phenolic compound isolated from the traditional Chinese medicine Qiang Huo (Notopterygium forbesii), has garnered scientific interest for its diverse bioactive properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic targets, focusing on its well-documented anti-melanogenic effects and its putative anti-inflammatory and antioxidant activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Anti-Melanogenesis Activity

The most extensively studied therapeutic potential of this compound lies in its ability to inhibit melanogenesis, the process of melanin production. Overproduction of melanin can lead to hyperpigmentation disorders.

Quantitative Data

The inhibitory effect of this compound on melanin synthesis has been quantified in cell-based assays.

ParameterCell LineConditionIC50 ValueReference
Melanin ContentB16-F1 murine melanoma cellsIBMX-stimulated1.3 µM[1]
Mechanism of Action: Targeting the cAMP/PKA/CREB/MITF Signaling Pathway

This compound exerts its anti-melanogenic effects primarily through the downregulation of key enzymes and transcription factors in the melanogenesis signaling cascade.[1][3] The central mechanism involves the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. This inhibition is achieved through a dual action:

  • Transcriptional Downregulation: this compound suppresses the mRNA expression of Microphthalmia-associated transcription factor (Mitf), a master regulator of melanogenic gene expression.[1][3] This leads to a subsequent decrease in the transcription of the tyrosinase gene (Tyr).

  • Enzymatic Inhibition: Evidence also suggests a direct, albeit weaker, competitive inhibition of tyrosinase activity.

The upstream signaling pathway implicated in the downregulation of Mitf is the cAMP/PKA/CREB axis. It is hypothesized that this compound interferes with this pathway, potentially at the level of cAMP production, PKA activation, or CREB phosphorylation, ultimately leading to reduced Mitf expression.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome IBMX IBMX (Inducer) AC Adenylate Cyclase IBMX->AC stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA pCREB p-CREB PKA->pCREB phosphorylates MITF_mRNA Mitf mRNA pCREB->MITF_mRNA upregulates Tyrosinase_protein Tyrosinase (Protein) MITF MITF MITF_mRNA->MITF Tyr_mRNA Tyrosinase mRNA MITF->Tyr_mRNA upregulates Tyr_mRNA->Tyrosinase_protein Melanin Melanin Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Dopaquinone->Melanin HP p-Hydroxyphenethyl anisate HP->Tyrosinase_protein inhibits HP->MITF_mRNA inhibits

Caption: Proposed mechanism of anti-melanogenesis by this compound.
Experimental Protocols

B16-F1 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed B16-F1 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a stimulator of melanogenesis, such as 3-isobutyl-1-methylxanthine (IBMX), for 72 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS), detach them using trypsin, and centrifuge to obtain a cell pellet.

  • Melanin Solubilization: Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

  • Quantification: Measure the absorbance of the supernatant at 405 nm using a microplate reader. Normalize the melanin content to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.

  • Cell Lysate Preparation: Wash treated B16-F1 cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100. Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Enzymatic Reaction: In a 96-well plate, mix 80 µL of the cell lysate (containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA.

  • Measurement: Incubate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome.

  • Activity Calculation: Calculate the tyrosinase activity from the slope of the initial linear portion of the absorbance curve and express it as a percentage of the activity in control cells.

Anti-Inflammatory and Antioxidant Potential

While less characterized than its anti-melanogenic properties, this compound is suggested to possess anti-inflammatory and antioxidant activities, likely contributing to the therapeutic effects of Notopterygium forbesii extracts.

Inferred Mechanisms of Action

Direct quantitative data for the anti-inflammatory and antioxidant activities of this compound are currently limited. However, studies on Notopterygium forbesii extracts and structurally related compounds provide insights into potential mechanisms.

Extracts of Notopterygium forbesii have been shown to attenuate pro-inflammatory responses induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages.[1] This suggests that constituents of the extract, including this compound, may interfere with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: Anethole, a compound with structural similarities to the anisate moiety of this compound, has been shown to suppress NF-κB activation by blocking the degradation of its inhibitor, IκB-α, in an LPS-induced acute lung injury model.[4] It is plausible that this compound employs a similar mechanism to inhibit the transcription of pro-inflammatory cytokines.

  • MAPK Pathway: The anti-inflammatory effects of Notopterygium forbesii have been linked to the modulation of the p38 MAPK pathway.[5]

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Pro_inflammatory_genes induces HP p-Hydroxyphenethyl anisate (inferred) HP->IKK inhibits HP->p38 inhibits

Caption: Inferred anti-inflammatory signaling pathways targeted by this compound.

The phenolic structure of this compound suggests inherent antioxidant properties through free radical scavenging. Furthermore, extracts from Notopterygium forbesii have been shown to induce the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme, via the activation of the Nrf2 transcription factor.[5] This suggests that this compound may contribute to cellular antioxidant defenses by both direct and indirect mechanisms.

Experimental Protocols

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Incubation: Add various concentrations of this compound to the DPPH solution.

  • Measurement: Incubate the mixture in the dark at room temperature for 30 minutes. Measure the decrease in absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Summary and Future Directions

This compound presents a promising scaffold for the development of therapeutic agents, particularly in the field of dermatology for the treatment of hyperpigmentation. Its potent anti-melanogenic activity, mediated through the downregulation of the cAMP/PKA/CREB/MITF signaling pathway, is well-supported by quantitative data.

The anti-inflammatory and antioxidant properties of this compound are less defined but hold significant therapeutic potential. Future research should focus on:

  • Quantitative evaluation of the anti-inflammatory and antioxidant activities of purified this compound using standardized in vitro assays to determine IC50 values.

  • Elucidation of the precise molecular targets within the NF-κB and MAPK signaling pathways.

  • In vivo studies to validate the therapeutic efficacy and safety of this compound in animal models of hyperpigmentation, inflammation, and oxidative stress-related diseases.

This technical guide provides a foundation for these future investigations, which will be crucial in fully realizing the therapeutic potential of this natural compound.

References

Methodological & Application

Synthesis Protocol for p-Hydroxyphenethyl Anisate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed synthesis protocol for p-hydroxyphenethyl anisate, a naturally occurring ester with potential applications in the pharmaceutical and cosmetic industries. This protocol is intended for researchers, scientists, and drug development professionals. The synthesis involves a two-step process commencing with the preparation of the starting materials, p-hydroxyphenethyl alcohol and p-anisoyl chloride, followed by their esterification to yield the final product. This application note includes detailed experimental procedures, tables of quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound, also known as 2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate, is a natural compound found in medicinal plants such as Notopterygium incisum Ting.[1] This molecule has garnered interest due to its potential biological activities. This document outlines a reproducible laboratory-scale synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through the esterification of p-hydroxyphenethyl alcohol with p-anisoyl chloride. The overall reaction scheme is presented below.

Synthesis_Workflow cluster_0 Preparation of Starting Materials cluster_1 Esterification p-Anisic_acid p-Anisic acid p-Anisoyl_chloride p-Anisoyl chloride p-Anisic_acid->p-Anisoyl_chloride Reaction SOCl2 Thionyl chloride (SOCl₂) p-Hydroxyphenethyl_alcohol p-Hydroxyphenethyl alcohol p-Hydroxyphenethyl_anisate This compound p-Anisoyl_chloride->p-Hydroxyphenethyl_anisate Reaction Pyridine Pyridine (Base)

Figure 1: Synthesis workflow for this compound.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and expected characterization data for the synthesized this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol
Appearance White to off-white solid
Boiling Point 446.5 ± 30.0 °C at 760 mmHg
Flash Point 165.4 ± 18.1 °C
Density 1.199 ± 0.06 g/cm³
CAS Number 87932-34-1

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Peaks/Signals
¹H NMR δ (ppm): ~7.9 (d, 2H), ~7.1 (d, 2H), ~6.9 (d, 2H), ~6.7 (d, 2H), ~4.4 (t, 2H), ~3.8 (s, 3H), ~3.0 (t, 2H), ~5.0-6.0 (br s, 1H, -OH)
¹³C NMR δ (ppm): ~166, ~163, ~156, ~131, ~130, ~129, ~122, ~115, ~114, ~65, ~55, ~34
FT-IR ν (cm⁻¹): ~3400 (-OH), ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1710 (C=O, ester), ~1610, ~1510 (C=C, aromatic), ~1250 (C-O, ester)
Mass Spec. m/z: 272.10 [M]⁺, 138.06 [M-C₈H₇O₂]⁺, 135.04 [M-C₈H₉O₂]⁺, 107.05 [M-C₉H₉O₃]⁺

Note: The spectroscopic data presented are predicted values based on the structure and data from similar compounds. Actual experimental values may vary slightly.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
  • p-Anisic acid

  • Thionyl chloride (SOCl₂)

  • p-Hydroxyphenethyl alcohol (Tyrosol)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Synthesis of p-Anisoyl Chloride
  • In a fume hood, add p-anisic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Slowly add thionyl chloride (2.0 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude p-anisoyl chloride can be used in the next step without further purification.

Synthesis of this compound
  • Dissolve p-hydroxyphenethyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of p-anisoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]

Logical Relationship of the Synthesis

The synthesis follows a logical progression from commercially available starting materials to the final product through a series of standard organic transformations.

Logical_Flow Start Starting Materials (p-Anisic acid, p-Hydroxyphenethyl alcohol) Step1 Activation of Carboxylic Acid (p-Anisic acid → p-Anisoyl chloride) Start->Step1 Step2 Esterification Reaction Step1->Step2 Step3 Work-up and Extraction Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End Final Product (this compound) Step4->End

References

Application Note: Quantification of p-Hydroxyphenethyl Anisate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Hydroxyphenethyl anisate is a natural compound that has garnered interest for its potential therapeutic properties, including its role as a potent inhibitor of melanogenesis.[1] Accurate and reliable quantification of this compound is crucial for quality control in herbal medicine, pharmacokinetic studies, and for its application in cosmetic and pharmaceutical product development.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle of RP-HPLC involves the separation of analytes based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. This compound is retained on the column and then eluted by the mobile phase. The concentration of the analyte is determined by comparing the peak area of the sample to that of a standard of known concentration.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance

    • pH meter

    • Ultrasonic bath

    • Centrifuge

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, ultrapure)

    • Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification)

    • Phosphate buffer components (if required for pH control)

2. Chromatographic Conditions

A successful HPLC separation of this compound can be achieved using a C18 reversed-phase column with a gradient elution.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • For Herbal Extracts:

    • Accurately weigh a specific amount of the powdered plant material or extract.

    • Extract the compound using a suitable solvent such as methanol by ultrasonication or heating.[2]

    • Centrifuge the extract to pellet any solid material.[3]

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[4]

  • For Biological Samples (e.g., Rat Tissues):

    • Homogenize the tissue sample in a suitable buffer.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix.

    • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to analysis. A simple and sensitive LC method has been established for the determination of this compound in rat tissues.[2]

Data Presentation

Table 1: Summary of Quantitative Data for HPLC Method Validation

The following table summarizes the typical validation parameters for a robust HPLC method for this compound quantification. Method validation ensures that the analytical procedure is suitable for its intended purpose.[5]

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (RSD%)
   Intra-day< 2%
   Inter-day< 3%
Specificity No interference from blank/placebo
Robustness Unaffected by minor changes in flow rate, temperature, and mobile phase composition

Mandatory Visualization

Diagram 1: Experimental Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis ss Weigh Reference Standard s_stock Prepare Stock Solution ss->s_stock s_work Prepare Working Standards s_stock->s_work hplc HPLC System (Pump, Column, Detector) s_work->hplc Inject Standards sp Weigh/Measure Sample s_extract Extraction sp->s_extract s_filter Filtration s_extract->s_filter s_filter->hplc Inject Samples data_acq Data Acquisition (Chromatogram) hplc->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quant Quantify Analyte in Sample data_acq->quant cal_curve->quant report Report Results quant->report

Caption: Workflow for the quantification of this compound.

Diagram 2: Signaling Pathway of Melanogenesis Inhibition

While the primary focus is the analytical method, understanding the compound's mechanism of action is relevant for drug development professionals. This compound has been shown to inhibit melanogenesis.[1]

Melanogenesis_Inhibition pHEA p-Hydroxyphenethyl anisate MITF MITF Expression pHEA->MITF Inhibits Tyr_mRNA Tyrosinase mRNA Expression MITF->Tyr_mRNA Tyr_protein Tyrosinase Protein Tyr_mRNA->Tyr_protein Tyr_activity Tyrosinase Activity Tyr_protein->Tyr_activity Melanin Melanin Synthesis Tyr_activity->Melanin

References

In Vitro Assays for Testing p-Hydroxyphenethyl Anisate Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl anisate, a phenolic compound found in various plants, has garnered scientific interest for its potential therapeutic properties, including anti-melanogenic, anti-inflammatory, and antioxidant activities. This document provides detailed application notes and experimental protocols for a panel of in vitro assays to characterize the biological activity of this compound. The following sections offer step-by-step methodologies for assessing its effects on cell viability, melanogenesis, inflammatory responses, and oxidative stress, along with data presentation guidelines and visualizations of relevant signaling pathways.

Data Summary

The following tables summarize the quantitative data on the biological activities of this compound.

Activity Assay Cell Line/System Parameter Value Reference
Anti-Melanogenesis Zebrafish Embryo AssayZebrafish EmbryosIC501.3 µM[1][2]
Melanin Content AssayB16-F1 Murine MelanomaInhibitionSignificant suppression of IBMX-induced melanin synthesis[1][2]
Tyrosinase Activity AssayB16-F1 Murine MelanomaInhibitionMarked inhibition of tyrosinase activity and reduction of tyrosinase protein levels[1]
Cytotoxicity MTT AssayB16-F1 Murine MelanomaViabilityNo significant reduction in cell viability at concentrations effective for anti-melanogenesis[1][2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3][4]

Materials:

  • This compound

  • Mammalian cell line (e.g., B16-F1 melanoma cells, RAW 264.7 macrophages)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5][6]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[5][6]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[3][7]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3][6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 1-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for determining cell viability.

Anti-Melanogenesis Assays

This protocol quantifies the melanin content in B16-F1 melanoma cells to assess the inhibitory effect of this compound on melanin synthesis.

Materials:

  • B16-F1 murine melanoma cells

  • This compound

  • Isobutyl-1-methylxanthine (IBMX) or α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis

  • Lysis buffer (e.g., 1N NaOH)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed B16-F1 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate melanogenesis by adding a melanogenesis inducer (e.g., 100 µM IBMX) to the wells and incubate for 48-72 hours.[1]

  • After incubation, wash the cells with PBS.

  • Lyse the cells by adding 100 µL of lysis buffer to each well and incubate at 80°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.

  • Normalize the melanin content to the total protein concentration of each sample, determined by a separate protein assay (e.g., BCA assay).

This assay measures the activity of tyrosinase, the key enzyme in melanogenesis, within the cells.

Materials:

  • B16-F1 cells treated as in the melanin content assay

  • Protein extraction buffer

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (2.5 mM)

  • Phosphate buffer (50 mM, pH 6.8)

  • Microplate reader

Protocol:

  • Treat B16-F1 cells with this compound and a melanogenesis inducer as described above.

  • Wash the cells with PBS and lyse them using a suitable protein extraction buffer.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, mix 50 µg of cellular protein with L-DOPA solution in phosphate buffer.[1]

  • Incubate the reaction mixture at 37°C for 30 minutes.[1]

  • Measure the absorbance at 475 nm to quantify the formation of dopachrome.[1]

  • Calculate the relative tyrosinase activity as a percentage of the control.

Workflow for Anti-Melanogenesis Assays

Anti_Melanogenesis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_melanin_assay Melanin Content Assay cluster_tyrosinase_assay Tyrosinase Activity Assay seed_cells Seed B16-F1 Cells treat_compound Treat with this compound seed_cells->treat_compound induce_melanogenesis Induce Melanogenesis (e.g., IBMX) treat_compound->induce_melanogenesis lyse_cells_melanin Lyse Cells (NaOH) induce_melanogenesis->lyse_cells_melanin extract_protein Extract Cellular Protein induce_melanogenesis->extract_protein read_absorbance_melanin Read Absorbance (405nm) lyse_cells_melanin->read_absorbance_melanin normalize_protein Normalize to Protein Content read_absorbance_melanin->normalize_protein react_ldopa React with L-DOPA extract_protein->react_ldopa read_absorbance_tyrosinase Read Absorbance (475nm) react_ldopa->read_absorbance_tyrosinase calculate_activity Calculate Relative Activity read_absorbance_tyrosinase->calculate_activity

Caption: Workflow for melanin content and tyrosinase activity assays.

Anti-Inflammatory Assays

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

This protocol quantifies the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant of stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from RAW 264.7 cells treated as in the NO production assay

  • Commercially available ELISA kits for mouse IL-6 and TNF-α

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Antioxidant Assays

This assay measures the ability of this compound to scavenge the stable free radical DPPH.

Materials:

  • This compound

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Methanol

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, mix 100 µL of each compound concentration with 100 µL of DPPH solution.

  • Include a control with methanol instead of the compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

This assay measures the ability of this compound to scavenge the ABTS radical cation.

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or PBS

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, mix a small volume of each compound concentration with the diluted ABTS radical solution.

  • Incubate for a specific time (e.g., 6 minutes) at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity and the IC50 value as described for the DPPH assay.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of key proteins in signaling pathways, such as NF-κB (p65) and MAPKs (ERK, JNK, p38), to elucidate the mechanism of action of this compound.

Materials:

  • Cells treated with this compound and appropriate stimuli

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells as required for the specific pathway being investigated (e.g., with LPS for NF-κB activation in macrophages, or with a melanogenesis inducer for MAPK in melanoma cells).

  • Lyse the cells and determine the protein concentration.

  • Separate 20-50 µg of protein per lane by SDS-PAGE.[8][9]

  • Transfer the proteins to a PVDF or nitrocellulose membrane.[8][9]

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[10]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8]

  • Wash the membrane with TBST three times for 5-10 minutes each.[8]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression or phosphorylation levels.

Signaling Pathways

Anti-Melanogenesis Signaling Pathway

This compound has been shown to inhibit melanogenesis by downregulating the Microphthalmia-associated transcription factor (MITF), a key transcriptional regulator of tyrosinase.[1] This suggests that it may interfere with upstream signaling pathways that control MITF expression and activity, such as the MAPK pathway.

Anti_Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome inducer Melanogenesis Inducer (e.g., α-MSH, IBMX) receptor Receptor inducer->receptor mapk_pathway MAPK Pathway (ERK, p38, JNK) receptor->mapk_pathway mitf MITF mapk_pathway->mitf p_hydroxyphenethyl_anisate This compound p_hydroxyphenethyl_anisate->mapk_pathway Modulates p_hydroxyphenethyl_anisate->mitf Downregulates tyrosinase_gene Tyrosinase Gene mitf->tyrosinase_gene Transcription tyrosinase_protein Tyrosinase Protein tyrosinase_gene->tyrosinase_protein Translation melanin Melanin Synthesis tyrosinase_protein->melanin

Caption: Putative anti-melanogenesis signaling pathway of this compound.

Anti-Inflammatory Signaling Pathway (NF-κB)

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by agents like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS (producing NO), IL-6, and TNF-α. Compounds with anti-inflammatory activity often inhibit one or more steps in this pathway.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikba IκBα ikk->ikba Phosphorylates p65_p50 p65/p50 ikba->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p_hydroxyphenethyl_anisate This compound p_hydroxyphenethyl_anisate->ikk Inhibits? p_hydroxyphenethyl_anisate->p65_p50_nuc Inhibits? inflammatory_genes Pro-inflammatory Genes (iNOS, IL-6, TNF-α) p65_p50_nuc->inflammatory_genes Transcription

Caption: Hypothesized anti-inflammatory action via the NF-κB pathway.

References

Application Notes and Protocols: p-Hydroxyphenethyl Anisate in B16 Melanoma Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl anisate (HP), a natural compound, has been identified as a potent inhibitor of melanogenesis.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in B16 murine melanoma cell culture, a common model for studying melanin synthesis and melanoma biology. The provided information is intended to guide researchers in investigating the anti-melanogenic properties of this compound.

Recent studies have demonstrated that this compound effectively suppresses melanin synthesis in isobutyl-1-methylxanthine (IBMX)-stimulated B16-F1 murine melanoma cells.[1][2] Notably, this inhibitory effect occurs without impacting cell viability at concentrations up to 10 μM.[1][2] The mechanism of action involves the significant inhibition of tyrosinase activity and a reduction in tyrosinase protein levels.[1][2] Furthermore, this compound has been shown to downregulate the mRNA expression of both tyrosinase and the microphthalmia-associated transcription factor (Mitf), a key regulator of melanogenesis.[1][2]

Data Presentation

Table 1: Effects of this compound on B16 Melanoma Cells

ParameterObservationConcentrationCitation
Cell Viability No significant reductionUp to 10 μM[1][2]
Melanin Synthesis Significantly suppressed (in IBMX-stimulated cells)Not specified[1][2]
Tyrosinase Activity Markedly inhibitedNot specified[1][2]
Tyrosinase Protein Level ReducedNot specified[1][2]
Tyrosinase mRNA Expression SuppressedNot specified[1][2]
Mitf mRNA Expression SuppressedNot specified[1][2]

Signaling Pathway

The proposed mechanism of action for this compound in inhibiting melanogenesis in B16 melanoma cells involves the downregulation of the Mitf-tyrosinase signaling axis.

Melanogenesis_Inhibition This compound This compound Mitf (mRNA) Mitf (mRNA) This compound->Mitf (mRNA) Suppresses expression Tyrosinase (mRNA) Tyrosinase (mRNA) Mitf (mRNA)->Tyrosinase (mRNA) Regulates transcription Tyrosinase (Protein) Tyrosinase (Protein) Tyrosinase (mRNA)->Tyrosinase (Protein) Translation Tyrosinase Activity Tyrosinase Activity Tyrosinase (Protein)->Tyrosinase Activity Leads to Melanin Synthesis Melanin Synthesis Tyrosinase Activity->Melanin Synthesis Catalyzes

Caption: Proposed signaling pathway of this compound in B16 cells.

Experimental Protocols

B16-F1 Murine Melanoma Cell Culture

This protocol outlines the basic steps for maintaining and passaging the B16-F1 cell line.

Materials:

  • B16-F1 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing and Seeding: Thaw a cryopreserved vial of B16-F1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,200 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Passaging: When cells reach 70-80% confluency, remove the culture medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Centrifuge the cell suspension at 1,200 rpm for 5 minutes. Resuspend the cell pellet and replate at a sub-cultivation ratio of 1:3 to 1:10.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on B16-F1 cells.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed B16-F1 cells in 96-well plate B Treat cells with This compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • B16-F1 cells

  • Complete growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Seed B16-F1 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Melanin Content Assay

This protocol measures the effect of this compound on melanin production in B16-F1 cells.

Materials:

  • B16-F1 cells

  • Complete growth medium

  • This compound

  • Isobutyl-1-methylxanthine (IBMX) to stimulate melanogenesis (optional)

  • 1 N NaOH

  • Microplate reader

Procedure:

  • Seed B16-F1 cells in 6-well plates.

  • Once attached, treat the cells with various concentrations of this compound, with or without a melanogenesis stimulator like IBMX.

  • After the incubation period (e.g., 72 hours), wash the cells with PBS and harvest them.

  • Centrifuge the cell suspension and lyse the cell pellet in 1 N NaOH.

  • Heat the lysate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the supernatant at 405 nm.

  • Normalize the melanin content to the total protein content of each sample (determined by a protein assay like BCA or Bradford).

Cellular Tyrosinase Activity Assay

This protocol determines the intracellular tyrosinase activity in B16-F1 cells treated with this compound.

Materials:

  • Treated B16-F1 cell pellets

  • Lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)

  • L-DOPA (3,4-dihydroxyphenylalanine) solution

  • Microplate reader

Procedure:

  • Prepare cell lysates from B16-F1 cells treated with this compound as described in the melanin content assay.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Add L-DOPA solution to each well to initiate the reaction.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize to the protein concentration.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of Mitf and Tyrosinase.

qRTPCR_Workflow cluster_0 Sample Preparation cluster_1 Reverse Transcription cluster_2 qPCR A Treat B16-F1 cells B Harvest cells A->B C RNA Extraction B->C D cDNA Synthesis C->D E Prepare qPCR reaction mix (cDNA, primers, SYBR Green) D->E F Run qPCR E->F G Data Analysis (ΔΔCt) F->G

Caption: General workflow for qRT-PCR analysis.

Materials:

  • Treated B16-F1 cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for Mitf, Tyrosinase, and a housekeeping gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Procedure:

  • Treat B16-F1 cells with this compound for the desired time.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix, cDNA template, and specific primers for the target genes and a housekeeping gene.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

References

Zebrafish Model for In Vivo Evaluation of p-Hydroxyphenethyl Anisate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the zebrafish (Danio rerio) model to conduct in vivo testing of p-Hydroxyphenethyl anisate. This document outlines detailed protocols for assessing the compound's toxicity, anti-inflammatory, antioxidant, and anti-melanogenic properties.

Introduction to this compound and the Zebrafish Model

This compound is a natural compound that has demonstrated a range of biological activities, including potent and non-toxic anti-melanogenic effects.[1][2][3] Studies have also suggested its potential as an anti-inflammatory and antioxidant agent. The zebrafish model offers a powerful in vivo platform for the rapid screening and detailed mechanistic investigation of such bioactive compounds. Its genetic tractability, optical transparency during early development, and high-throughput screening capabilities make it an ideal system for preclinical drug discovery.

Section 1: Acute Toxicity Assessment

A critical initial step in evaluating any new compound is to determine its toxicity profile. The Fish Embryo Acute Toxicity (FET) Test, as outlined in OECD Guideline 236, provides a standardized method for assessing the acute toxicity of chemical substances on zebrafish embryos.[3][4][5][6][7]

Protocol 1: Zebrafish Embryo Acute Toxicity Test (OECD TG 236)

Objective: To determine the median lethal concentration (LC50) of this compound in zebrafish embryos over a 96-hour exposure period.

Materials:

  • Fertilized zebrafish embryos (less than 3 hours post-fertilization, hpf)

  • 24-well plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)

  • Incubator at 28.5°C

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in E3 medium from the stock solution. A typical concentration range to start with could be from 0.1 µM to 100 µM, including a solvent control (E3 medium with the same concentration of solvent as the highest test concentration).

  • Embryo Exposure:

    • Select healthy, fertilized embryos and place one embryo per well into a 24-well plate containing 2 mL of the respective test or control solution.

    • Use at least 20 embryos for each concentration and the control.

  • Incubation: Incubate the plates at 28.5°C for 96 hours.

  • Observation: At 24, 48, 72, and 96 hpf, record the number of dead embryos in each group. Indicators of lethality include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[3][5][6]

  • Data Analysis: Calculate the cumulative mortality at each concentration at 96 hpf. Determine the LC50 value using appropriate statistical methods (e.g., probit analysis).

Data Presentation:

Concentration (µM)Number of EmbryosNumber of Dead Embryos (96 hpf)Mortality Rate (%)
Control (Solvent)20
0.120
120
1020
5020
10020

Note: This table should be filled with experimental data.

Experimental Workflow for Acute Toxicity Assessment

G cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_analysis Data Collection & Analysis prep_solution Prepare p-Hydroxyphenethyl anisate dilutions add_solution Add test/control solutions prep_solution->add_solution select_embryos Select healthy zebrafish embryos (<3 hpf) dispense Dispense one embryo per well in 24-well plate select_embryos->dispense dispense->add_solution incubate Incubate at 28.5°C add_solution->incubate observe Record mortality at 24, 48, 72, 96 hpf incubate->observe calculate Calculate LC50 value observe->calculate

Caption: Workflow for zebrafish embryo acute toxicity testing.

Section 2: Anti-Inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated using a tail fin amputation model in zebrafish larvae, which induces a robust and quantifiable inflammatory response characterized by the migration of leukocytes to the injury site.[8][9][10]

Protocol 2: Zebrafish Larva Tail Fin Amputation Assay

Objective: To quantify the effect of this compound on leukocyte migration to a site of injury.

Materials:

  • Zebrafish larvae (3 days post-fertilization, dpf) of a transgenic line with fluorescently labeled leukocytes (e.g., Tg(mpx:GFP) for neutrophils or Tg(mpeg1:mCherry) for macrophages).

  • This compound test solutions (at non-lethal concentrations determined from the toxicity assay).

  • E3 medium.

  • Tricaine (MS-222) for anesthesia.

  • Microscope with fluorescence imaging capabilities.

  • Sterile micro-scalpel or needle.

Procedure:

  • Pre-treatment: Incubate 3 dpf larvae in the test solutions of this compound or control for 1-2 hours prior to injury.

  • Anesthesia and Injury:

    • Anesthetize the larvae using tricaine.

    • Under a stereomicroscope, carefully amputate the caudal fin posterior to the notochord using a sterile micro-scalpel.[11]

  • Post-injury Incubation: Return the larvae to their respective test or control solutions and incubate at 28.5°C.

  • Imaging: At a defined time point post-injury (e.g., 6 hours), anesthetize the larvae again and mount them on a microscope slide.

  • Quantification:

    • Capture fluorescent images of the tail fin region.

    • Count the number of fluorescent leukocytes that have migrated to the site of injury.

  • Data Analysis: Compare the number of migrated leukocytes in the this compound-treated groups to the control group. A significant reduction in leukocyte migration indicates anti-inflammatory activity.

Data Presentation:

Treatment GroupConcentration (µM)Mean Number of Migrated Leukocytes (± SEM)
Control (Solvent)-
This compoundX
This compoundY
This compoundZ

Note: X, Y, and Z represent non-lethal concentrations. SEM: Standard Error of the Mean. This table should be filled with experimental data.

Experimental Workflow for Anti-Inflammatory Assay

G cluster_prep Preparation cluster_injury Injury & Incubation cluster_analysis Data Collection & Analysis select_larvae Select healthy 3 dpf Tg(mpx:GFP) larvae pretreat Pre-treat with p-Hydroxyphenethyl anisate or control select_larvae->pretreat anesthetize Anesthetize larvae pretreat->anesthetize amputate Amputate caudal fin anesthetize->amputate incubate Incubate at 28.5°C amputate->incubate image Image fluorescent leukocytes at injury site (6 hpi) incubate->image quantify Quantify migrated leukocytes image->quantify compare Compare treated vs. control quantify->compare G MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase Gene MITF->Tyrosinase Activates Transcription Melanin Melanin Synthesis Tyrosinase->Melanin G TLR Toll-like Receptor (TLR) IKK IKK Complex TLR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Genes Inflammation Inflammatory Response Genes->Inflammation G Receptor Cytokine Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Genes Inflammatory Gene Expression TF->Genes Inflammation Inflammatory Response Genes->Inflammation

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of p-Hydroxyphenethyl Anisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl anisate is a natural compound of interest for its potential therapeutic properties. While research has highlighted its role in other biological activities, its specific anti-inflammatory effects and underlying mechanisms are not yet fully elucidated in published literature. These application notes provide a comprehensive set of protocols to investigate the anti-inflammatory potential of this compound, focusing on its effects on key inflammatory mediators and signaling pathways in a well-established in vitro model of inflammation.

The provided protocols are based on standard methodologies for assessing anti-inflammatory agents and are designed to be adapted for the specific investigation of this compound. The primary model system described is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely accepted model for studying inflammatory responses.

Mechanism of Action Hypotheses

Based on the activity of structurally related phenolic compounds, it is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is likely mediated by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, the compound is postulated to modulate key inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation

The following tables are templates for the presentation of quantitative data that would be generated from the described experimental protocols.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.5 ± 4.9
2593.1 ± 5.3
5090.8 ± 4.7

Data would be presented as mean ± standard deviation (SD) of at least three independent experiments.

Table 2: Inhibition of Nitric Oxide (NO) Production

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.1-
LPS + p-HPA (1 µM)40.2 ± 2.812.2
LPS + p-HPA (5 µM)32.5 ± 2.529.0
LPS + p-HPA (10 µM)21.7 ± 1.952.6
LPS + p-HPA (25 µM)10.3 ± 1.177.5

p-HPA: this compound. Data would be presented as mean ± SD.

Table 3: Inhibition of Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.3 ± 7.235.1 ± 5.8
LPS (1 µg/mL)1245.6 ± 98.4876.2 ± 75.3
LPS + p-HPA (10 µM)621.8 ± 54.7453.9 ± 41.2
LPS + p-HPA (25 µM)289.4 ± 31.2210.5 ± 25.8

p-HPA: this compound. Data would be presented as mean ± SD.

Experimental Protocols

Protocol 1: Cell Culture and LPS Stimulation
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • LPS Stimulation: Seed RAW 264.7 cells in appropriate culture plates. Pre-treat cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine and NO analysis).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)
  • Collect the culture supernatant from LPS-stimulated cells (from Protocol 1).

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A sodium nitrite standard curve should be used to quantify NO levels.

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the culture supernatant from LPS-stimulated cells (from Protocol 1).

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Protocol 5: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation nucleus Nucleus genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->genes activates pHPA p-Hydroxyphenethyl anisate pHPA->IKK inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 genes Pro-inflammatory Genes AP1->genes pHPA p-Hydroxyphenethyl anisate pHPA->MKKs inhibits?

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C LPS Stimulation (1 µg/mL) B->C D Incubation C->D E Collect Supernatant D->E F Cell Lysis D->F J MTT Assay (Cell Viability) D->J G NO Assay (Griess) E->G H Cytokine ELISA (TNF-α, IL-6) E->H I Western Blot (iNOS, COX-2, NF-κB, MAPK) F->I

Application Notes and Protocols: p-Hydroxyphenethyl Anisate in the Treatment of Hyperpigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpigmentation is a common dermatological condition characterized by the overproduction of melanin, leading to darkened patches of skin.[1] The key regulatory enzyme in melanin synthesis (melanogenesis) is tyrosinase.[2][3][4] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents.[2][3] p-Hydroxyphenethyl anisate (HP), a natural compound, has been identified as a potent inhibitor of melanogenesis, demonstrating significant potential for applications in cosmetic and therapeutic skin depigmentation.[2][5]

These application notes provide a comprehensive overview of the scientific data and experimental protocols related to the use of this compound in hyperpigmentation research.

Mechanism of Action

This compound exerts its anti-melanogenic effects through a multi-level mechanism targeting the core melanogenesis pathway.[5] It has been shown to:

  • Inhibit Tyrosinase Activity: Directly reduces the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2]

  • Downregulate Tyrosinase Expression: Suppresses both the mRNA and protein levels of tyrosinase.[2]

  • Suppress MITF Expression: Reduces the expression of Microphthalmia-associated transcription factor (MITF), a key transcriptional regulator of tyrosinase and other melanogenic genes.[2][5]

This dual action of inhibiting tyrosinase activity and downregulating its expression via MITF makes this compound a potent candidate for hyperpigmentation treatment.[2]

Melanogenesis_Inhibition_by_HP cluster_0 This compound Action cluster_1 Cellular Signaling Cascade HP p-Hydroxyphenethyl Anisate (HP) MITF MITF (Transcription Factor) HP->MITF Inhibits Expression Tyr_Activity Tyrosinase Activity HP->Tyr_Activity Directly Inhibits Tyr_mRNA Tyrosinase mRNA MITF->Tyr_mRNA Transcription Tyr_Protein Tyrosinase Protein Tyr_mRNA->Tyr_Protein Translation Tyr_Protein->Tyr_Activity Melanin Melanin Production Tyr_Activity->Melanin Catalysis

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The efficacy of this compound has been evaluated in both in vivo (zebrafish) and in vitro (B16-F1 murine melanoma cells) models.

In Vivo Efficacy in Zebrafish Embryos
ConcentrationSurvival RateObservation
Up to 10 µMNo significant effectPotent whitening effect
Data from zebrafish-based screening.[2][5]
In Vitro Efficacy in B16-F1 Murine Melanoma Cells
TreatmentMelanin Content (% of Control)Cell Viability (% of Control)
Vehicle Control + IBMX100%~100%
HP (Concentration not specified) + IBMXSignificantly SuppressedNot Reduced
Cells were stimulated with isobutyl-1-methylxanthine (IBMX) to induce melanogenesis.[2]
In Vitro Tyrosinase Inhibition
CompoundConcentrationTyrosinase Activity Inhibition
This compound (HP)100 µM~10% (direct inhibition in cell-free assay)
This indicates a multi-level action beyond direct enzyme inhibition.[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-melanogenic properties of this compound.

Experimental_Workflow cluster_screening In Vivo Screening cluster_invitro In Vitro Validation & Mechanistic Studies zebrafish Zebrafish Embryo Assay (Evaluate toxicity and whitening effect) b16f1 B16-F1 Murine Melanoma Cell Culture zebrafish->b16f1 Identified as potent inhibitor melanin_assay Melanin Content Assay b16f1->melanin_assay Treat with HP ± IBMX viability_assay Cell Viability Assay (e.g., MTT) b16f1->viability_assay Treat with HP ± IBMX tyrosinase_assay Cell-Free Tyrosinase Activity Assay melanin_assay->tyrosinase_assay Investigate mechanism gene_expression RT-qPCR (Mitf, Tyrosinase mRNA) tyrosinase_assay->gene_expression Further mechanistic detail protein_expression Western Blot (Tyrosinase Protein) tyrosinase_assay->protein_expression Further mechanistic detail

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of p-Hydroxyphenethyl Anisate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of p-Hydroxyphenethyl anisate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is an ester that can be synthesized through several esterification methods. The most common approaches involve the reaction of p-hydroxyphenethyl alcohol (also known as tyrosol) with anisic acid or its derivatives. Key methods include:

  • Reaction with Anisoyl Chloride: This is a direct and often high-yielding method where p-hydroxyphenethyl alcohol is reacted with anisoyl chloride, often in the presence of a non-nucleophilic base.

  • Fischer-Speier Esterification: This classic method involves reacting p-hydroxyphenethyl alcohol with anisic acid in the presence of a strong acid catalyst. However, this method can be challenging due to the phenolic hydroxyl group.

  • Steglich Esterification: A milder method that uses coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification at room temperature.[1][2]

  • Enzymatic Esterification: Biocatalysts, such as lipases, can be used for a green and selective synthesis.[3]

Q2: Why is the phenolic hydroxyl group of p-hydroxyphenethyl alcohol a concern during esterification?

A2: The phenolic hydroxyl group is directly attached to the aromatic ring, which makes it less nucleophilic than the primary alcohol of the phenethyl group. In some reactions, particularly those involving harsh conditions or certain activating agents, the phenolic hydroxyl can undergo side reactions. Protecting the phenolic hydroxyl group before esterification and deprotecting it afterward can be a strategy to avoid these issues, though it adds extra steps to the synthesis.

Q3: What are the typical starting materials for the synthesis?

A3: The synthesis of this compound has been reported starting from 4-hydroxy benzoic acid and methyl 4-hydroxyphenylacetate. A more direct approach involves the esterification of p-hydroxyphenethyl alcohol with anisic acid or one of its activated derivatives like anisoyl chloride.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound is typically achieved using chromatographic techniques. Column chromatography on silica gel is a common laboratory-scale method. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Esterification Method: The chosen method may not be suitable for the substrates. Fischer esterification, for example, can be inefficient for phenolic alcohols. 2. Poor Quality Reagents: Degradation of starting materials (e.g., hydrolysis of anisoyl chloride) or solvent impurities can inhibit the reaction. 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to poor conversion. 4. Equilibrium Limitation (Fischer Esterification): The accumulation of water can drive the reaction backward.1. Switch to a more robust method: Consider using anisoyl chloride or employing Steglich esterification conditions (DCC/DMAP).[1][2] 2. Use fresh, high-purity reagents and anhydrous solvents. 3. Optimize reaction parameters: Systematically vary temperature, time, and catalyst loading to find the optimal conditions. 4. Remove water: If using Fischer esterification, use a Dean-Stark apparatus or add molecular sieves to remove water as it forms.
Presence of Multiple Byproducts 1. Side reactions involving the phenolic hydroxyl group: Acylation or other reactions at the phenol position. 2. Self-condensation of starting materials. 3. Decomposition of reagents or products under harsh reaction conditions (e.g., high temperatures or strong acids).1. Protect the phenolic hydroxyl group with a suitable protecting group (e.g., a silyl ether) before esterification, followed by deprotection. 2. Use milder reaction conditions: Lower the reaction temperature or use a less aggressive catalyst. Steglich esterification is a good alternative.[2] 3. Optimize the stoichiometry of reactants to minimize side reactions.
Difficulty in Product Isolation/Purification 1. Formation of hard-to-remove impurities: For example, dicyclohexylurea (DCU) in Steglich esterification can be difficult to separate. 2. Similar polarity of product and starting materials/byproducts makes chromatographic separation challenging.1. For Steglich esterification, filter the reaction mixture to remove the precipitated DCU. If some remains soluble, it can sometimes be removed by precipitation from a different solvent system. Using EDC instead of DCC can yield a water-soluble urea byproduct.[4] 2. Optimize the chromatography conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) for column chromatography. Consider using a different stationary phase or switching to preparative HPLC for difficult separations.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol is adapted from a similar synthesis of tyrosol esters.[5]

Materials:

  • p-Hydroxyphenethyl alcohol (Tyrosol)

  • Anisoyl chloride

  • Dimethyl carbonate (DMC) or another suitable aprotic solvent (e.g., Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve p-hydroxyphenethyl alcohol (1 equivalent) in dimethyl carbonate.

  • Add anisoyl chloride (1.1-1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.

Expected Yield: Based on similar syntheses, yields in the range of 90-98% can be expected.[5]

Protocol 2: Steglich Esterification of p-Hydroxyphenethyl alcohol with Anisic Acid

This is a general procedure for Steglich esterification that can be adapted for the synthesis of this compound.[2][6][7]

Materials:

  • p-Hydroxyphenethyl alcohol

  • Anisic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of p-hydroxyphenethyl alcohol (1 equivalent), anisic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM, add a solution of DCC (1.2 equivalents) in anhydrous DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Yields for Esterification of Phenolic Alcohols under Different Conditions.

Phenolic AlcoholAcyl DonorCatalyst/MethodSolventTemperature (°C)Time (h)Yield (%)Reference
TyrosolOleic acidNovozym 435Vacuum80295[3]
3,4-Dihydroxyphenyl-propanolEthyl palmitateNovozym 435No solvent376-1698[3]
TyrosolVarious Acyl ChloridesNoneDimethyl carbonate252490-98[5]
4-Hydroxybenzyl alcoholHexanoic acidLipaseIsooctane4524~80[8]

Visualizations

experimental_workflow_acyl_chloride cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A p-Hydroxyphenethyl alcohol + Anisoyl chloride B Stir in Dimethyl Carbonate (24h, RT) A->B C Solvent Removal B->C D Dissolve in Ethyl Acetate C->D E Wash with NaHCO3 & Brine D->E F Dry & Concentrate E->F G Silica Gel Column Chromatography F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound via the acyl chloride method.

troubleshooting_logic Start Low Yield of This compound Q1 Which synthesis method was used? Start->Q1 Fischer Fischer Esterification Q1->Fischer AcylChloride Acyl Chloride / Steglich Q1->AcylChloride TroubleshootFischer Check for water removal (Dean-Stark/molecular sieves). Consider stronger acid catalyst. Fischer->TroubleshootFischer TroubleshootAcyl Verify reagent quality (e.g., fresh anisoyl chloride). Check for anhydrous conditions. AcylChloride->TroubleshootAcyl SideProducts Are there significant side products? TroubleshootFischer->SideProducts TroubleshootAcyl->SideProducts Optimize Optimize reaction conditions: - Temperature - Reaction time - Stoichiometry SideProducts->Optimize No Protect Consider protecting the phenolic hydroxyl group. SideProducts->Protect Yes

References

Stability issues of p-Hydroxyphenethyl anisate in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-Hydroxyphenethyl anisate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data presentation guidelines.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the most likely causes?

A1: The stability of this compound in solution can be influenced by several factors. The most common causes of degradation are hydrolysis, exposure to light (photodegradation), elevated temperatures, and enzymatic activity. The ester linkage in the molecule is particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of ester-containing compounds like this compound is often pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond, leading to the formation of p-hydroxyphenethyl alcohol and anisic acid. Typically, ester hydrolysis is minimized at a slightly acidic to neutral pH. To determine the optimal pH for your application, a pH-rate profile study is recommended.

Q3: I suspect my compound is degrading during storage. What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, solutions of this compound should be stored at low temperatures, protected from light, and maintained at an appropriate pH. For short-term storage, refrigeration (2-8 °C) is often sufficient. For long-term storage, freezing (-20 °C or -80 °C) is recommended. It is also crucial to use light-protected containers (e.g., amber vials) to prevent photodegradation.

Q4: Can enzymes in my experimental system degrade this compound?

A4: Yes, esterases, which are present in many biological systems (e.g., cell lysates, serum), can enzymatically hydrolyze the ester bond of this compound. If you are working with biological matrices, it is important to consider the potential for enzymatic degradation and take appropriate measures, such as adding esterase inhibitors or working at low temperatures to minimize enzymatic activity.

Troubleshooting Guides

Problem 1: I am observing a loss of potency of my this compound solution over time.

This is a common issue related to the chemical stability of the compound. The following troubleshooting steps can help you identify the cause and find a solution.

Troubleshooting Workflow:

start Loss of Potency Observed check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage improper_storage Improper Storage check_storage->improper_storage adjust_storage Adjust Storage: - Store at -20°C or below - Use amber vials - Buffer solution to optimal pH improper_storage->adjust_storage Yes check_formulation Analyze Formulation Components improper_storage->check_formulation No incompatible_excipients Incompatible Excipients? check_formulation->incompatible_excipients reformulate Reformulate with compatible excipients incompatible_excipients->reformulate Yes conduct_forced_degradation Conduct Forced Degradation Study incompatible_excipients->conduct_forced_degradation No identify_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) conduct_forced_degradation->identify_pathway stabilize Implement Stabilization Strategy: - Add antioxidants - Use co-solvents - Lyophilize identify_pathway->stabilize

Caption: Troubleshooting workflow for loss of potency.

Suggested Actions:

  • Verify Storage Conditions: Ensure that your solution is stored at the recommended temperature and protected from light.

  • Assess Solution pH: Measure the pH of your solution. If it is in the acidic or basic range, consider buffering to a more neutral pH.

  • Conduct a Forced Degradation Study: To understand the degradation profile of your compound, perform a forced degradation study as detailed in the Experimental Protocols section. This will help identify the primary degradation pathways.

  • Implement Stabilization Strategies: Based on the identified degradation pathway, you can implement strategies such as adding antioxidants for oxidative degradation or using co-solvents to reduce hydrolysis.

Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

The appearance of new peaks is a strong indicator of degradation. The following steps will guide you in identifying these degradation products.

Identification Workflow:

start Unexpected Peaks in Chromatogram forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->forced_degradation lc_ms_analysis Analyze Stressed Samples by LC-MS/MS forced_degradation->lc_ms_analysis characterize_products Characterize Degradation Products - Determine m/z - Analyze fragmentation patterns lc_ms_analysis->characterize_products propose_structures Propose Structures of Degradants characterize_products->propose_structures confirm_structures Confirm Structures (e.g., NMR, reference standards) propose_structures->confirm_structures

Caption: Workflow for identifying degradation products.

Suggested Actions:

  • Perform Forced Degradation: Subject your this compound solution to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze by LC-MS: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and obtain mass information for the parent compound and the new peaks.

  • Characterize Degradation Products: Based on the mass-to-charge ratio (m/z) and fragmentation patterns from MS/MS analysis, you can propose the structures of the degradation products. The most likely degradation products from hydrolysis are p-hydroxyphenethyl alcohol and anisic acid.

Data Presentation

Summarize your stability data in a clear and organized manner.

Table 1: Example of pH Stability Data for this compound at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.0100.098.51.5
5.0100.099.20.8
7.0100.097.03.0
9.0100.085.314.7

Table 2: Example of Temperature Stability Data for this compound at pH 7.0

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
4100.099.80.2
25100.097.03.0
40100.090.59.5
60100.075.224.8

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

Workflow for HPLC Method Development:

start Start Method Development select_column Select C18 Column (e.g., 4.6 x 150 mm, 5 µm) start->select_column mobile_phase Choose Mobile Phase (e.g., Acetonitrile and Water/Buffer) select_column->mobile_phase gradient_elution Develop Gradient Elution (e.g., 20-80% Acetonitrile over 20 min) mobile_phase->gradient_elution optimize_conditions Optimize Conditions (Flow rate, temperature, wavelength) gradient_elution->optimize_conditions inject_stressed_samples Inject Stressed Samples optimize_conditions->inject_stressed_samples check_resolution Check Resolution of Degradation Products inject_stressed_samples->check_resolution check_resolution->mobile_phase Inadequate method_validated Method Validated check_resolution->method_validated Adequate

Caption: HPLC method development workflow.

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare working solutions by diluting the stock solution with the mobile phase.

  • Inject the standard solution and samples from forced degradation studies.

  • Monitor the separation of the parent peak from any degradation product peaks. Adjust the gradient and other parameters as needed to achieve adequate resolution (Rs > 1.5).

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

Conditions for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 60 °C for 48 hours (in solid state and in solution).

  • Photodegradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

  • For each condition, also prepare a blank solution without the compound.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by the developed stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify the major degradation products.

Protocol 3: Enzymatic Stability Assay

This protocol can be used to assess the stability of this compound in the presence of esterases.

Materials:

  • This compound solution

  • Porcine liver esterase (or other relevant esterase)

  • Phosphate buffer (pH 7.4)

  • HPLC system

Procedure:

  • Prepare a solution of this compound in phosphate buffer.

  • Add a known amount of esterase to the solution.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the enzyme.

  • Analyze the supernatant by HPLC to quantify the remaining this compound.

  • Calculate the rate of enzymatic degradation.

Technical Support Center: p-Hydroxyphenethyl Anisate Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with p-hydroxyphenethyl anisate.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, an ester, is hydrolysis. This reaction involves the cleavage of the ester bond, yielding p-hydroxyphenethyl alcohol and anisic acid as the main byproducts.[1][2] This hydrolysis can be catalyzed by acids, bases, or enzymes such as esterases.[1]

Q2: What are the expected byproducts of this compound degradation?

A2: Under hydrolytic conditions, the expected byproducts are p-hydroxyphenethyl alcohol and anisic acid. In forced degradation studies, other minor byproducts might be observed due to secondary reactions, such as oxidation of the phenolic hydroxyl groups.

Q3: What analytical techniques are recommended for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying this compound and its degradation products.[3][4][5] For the identification and structural elucidation of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[6][7][8]

Q4: How can I perform a forced degradation study on this compound?

A4: Forced degradation studies, or stress testing, involve exposing the compound to various harsh conditions to accelerate its degradation.[9] This helps in identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Typical conditions include:

  • Acidic Hydrolysis: Heating with a dilute acid (e.g., 0.1 M HCl).[1]

  • Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room or elevated temperature.[1]

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Exposing the compound to UV or fluorescent light.

Q5: What type of enzymes can degrade this compound?

A5: Esterases are the primary class of enzymes responsible for the hydrolysis of ester bonds. Lipases, a subclass of esterases, are also known to catalyze the hydrolysis of aromatic esters and could potentially degrade this compound.[10][11]

Troubleshooting Guides

This section addresses common issues that may arise during the experimental investigation of this compound degradation.

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the tested conditions. The stress conditions are not harsh enough.Increase the temperature, concentration of the stressor (acid, base, oxidant), or the duration of the experiment. Note that over-stressing can lead to the formation of irrelevant secondary degradation products.
Multiple, unidentified peaks in the chromatogram. Formation of unexpected byproducts. Contamination of the sample or solvent. Secondary reactions of the primary degradation products.Use LC-MS/MS to identify the mass and fragmentation pattern of the unknown peaks.[7][12] Ensure the purity of the starting material and use high-purity solvents. Analyze samples at different time points to understand the degradation pathway.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition. Column degradation. Co-elution of the parent compound and byproducts.Optimize the mobile phase pH, organic solvent ratio, and gradient. Use a new column or a different stationary phase to improve selectivity.[13] Adjusting the pH can be particularly effective in separating acidic or basic degradants.
Inconsistent results in enzymatic degradation assays. Enzyme instability or inactivity. Sub-optimal reaction conditions (pH, temperature). Presence of enzyme inhibitors in the sample matrix.Verify the activity of the enzyme using a known substrate. Optimize the reaction buffer pH and temperature for the specific enzyme being used. Purify the sample to remove potential inhibitors.
Difficulty in quantifying degradation products. Lack of reference standards for the byproducts. Low concentration of byproducts. Poor detector response for certain byproducts.If standards are unavailable, relative quantification based on peak area percentage can be used. Use a more sensitive detector, such as a mass spectrometer, for low-level impurities.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation of this compound

Objective: To induce and monitor the acid- and base-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: a. In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. b. Heat the mixture in a water bath at 60°C. c. Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). d. Neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: a. In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. b. Keep the mixture at room temperature. c. Withdraw aliquots at the same time points as the acid hydrolysis. d. Neutralize the basic aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • HPLC Analysis: a. Analyze the neutralized samples using a validated stability-indicating HPLC method. b. An example of HPLC conditions:

    • Mobile Phase A: 0.1% Formic acid in water
    • Mobile Phase B: Acetonitrile
    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 254 nm
    • Column Temperature: 30°C

  • Data Analysis: a. Monitor the decrease in the peak area of this compound and the increase in the peak areas of the degradation products over time. b. Identify the byproducts by comparing their retention times with those of authentic standards of p-hydroxyphenethyl alcohol and anisic acid, if available.

Protocol 2: Enzymatic Degradation of this compound

Objective: To evaluate the degradation of this compound by an esterase enzyme.

Materials:

  • This compound

  • Esterase or Lipase (e.g., from porcine liver or Candida antarctica)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Incubator shaker

  • HPLC system

Procedure:

  • Substrate Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in the reaction buffer.

  • Enzyme Solution: Prepare a stock solution of the esterase in the phosphate buffer. The concentration will depend on the specific activity of the enzyme.

  • Enzymatic Reaction: a. In a microcentrifuge tube, combine the substrate solution and the enzyme solution in the phosphate buffer. b. Include a control reaction without the enzyme. c. Incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) with gentle shaking. d. Collect aliquots at different time intervals (e.g., 0, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of cold acetonitrile to each aliquot. This will precipitate the enzyme.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Analyze the supernatant using the HPLC method described in Protocol 1.

  • Data Analysis: Calculate the percentage of this compound degraded over time and identify the formation of the hydrolysis byproducts.

Data Presentation

The quantitative data from degradation studies can be summarized in tables for easy comparison.

Table 1: Degradation of this compound under Forced Hydrolytic Conditions

Time (hours)% Remaining (0.1 M HCl, 60°C)% Remaining (0.1 M NaOH, RT)
0100.0100.0
192.585.3
285.172.1
471.851.6
852.328.9
2415.6< 5.0

Table 2: Formation of Byproducts during Base-Catalyzed Hydrolysis

Time (hours)This compound (Peak Area %)p-Hydroxyphenethyl Alcohol (Peak Area %)Anisic Acid (Peak Area %)
0100.00.00.0
185.37.17.6
272.113.514.4
451.623.824.6
828.935.136.0
24< 5.0> 45.0> 45.0

Visualizations

Degradation_Pathway parent This compound product1 p-Hydroxyphenethyl Alcohol parent->product1 Hydrolysis (Acid, Base, or Enzyme) product2 Anisic Acid parent->product2 Hydrolysis (Acid, Base, or Enzyme)

Caption: Hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acidic Hydrolysis hplc HPLC-UV (Quantification) acid->hplc base Basic Hydrolysis base->hplc oxidative Oxidative Degradation oxidative->hplc thermal Thermal Degradation thermal->hplc photolytic Photolytic Degradation photolytic->hplc lcms LC-MS/MS (Identification) hplc->lcms For unknown peaks data Data Interpretation & Pathway Elucidation hplc->data lcms->data start This compound Sample Preparation start->acid start->base start->oxidative start->thermal start->photolytic

Caption: General experimental workflow for degradation studies.

References

Optimizing dosage for in vitro studies with p-Hydroxyphenethyl anisate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of p-Hydroxyphenethyl anisate for in vitro studies. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro studies?

Based on available research, a starting concentration range of 1 µM to 100 µM is recommended for in vitro studies using murine B16-F1 melanoma cells. It has been shown to be non-toxic to zebrafish embryos at concentrations up to 10 µM and did not significantly reduce the viability of B16-F1 cells at concentrations up to 100 µM.[1]

Q2: What is the mechanism of action of this compound?

This compound inhibits melanogenesis by downregulating the expression of Microphthalmia-associated transcription factor (Mitf).[1] This, in turn, leads to a reduction in the mRNA and protein levels of tyrosinase, a key enzyme in melanin synthesis.[1] The compound is thought to target the cAMP/PKA/CREB/MITF signaling pathway.[1]

Q3: What is the IC50 of this compound for inhibiting melanin synthesis?

In isobutyl-1-methylxanthine (IBMX)-stimulated B16-F1 murine melanoma cells, the IC50 for the reduction of melanin content was found to be 99 µM.[1]

Q4: In which cell lines has this compound been tested?

To date, the primary published research on the anti-melanogenic effects of this compound has been conducted using the B16-F1 murine melanoma cell line.[1]

Q5: Is this compound cytotoxic?

Studies have shown that this compound exhibits low cytotoxicity. In B16-F1 melanoma cells, cell viability remained above 90% at concentrations as high as 100 µM.[1] In zebrafish embryos, no significant toxicity was observed at concentrations up to 10 µM.[1] However, it is always recommended to perform a dose-response cytotoxicity assay for your specific cell line and experimental conditions.

Data Summary

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

Model SystemParameterResultConcentrationCitation
Zebrafish EmbryosViabilityNo significant toxicityUp to 10 µM[1]
B16-F1 Murine Melanoma CellsCell Viability> 90%Up to 100 µM[1]
B16-F1 Murine Melanoma CellsMelanin ContentIC50 = 99 µM99 µM[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

  • Cell Seeding: Seed cells (e.g., B16-F1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity if desired.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Melanin Content Assay
  • Cell Culture and Treatment: Culture cells (e.g., B16-F1) in a suitable culture dish (e.g., 6-well plate) and treat with various concentrations of this compound for the desired duration.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO.

  • Solubilization: Heat the lysates at 80°C for 1 hour to solubilize the melanin.

  • Spectrophotometry: Measure the absorbance of the supernatant at 475 nm using a spectrophotometer.

  • Standard Curve: Generate a standard curve using synthetic melanin to quantify the melanin content.

  • Normalization: Normalize the melanin content to the total protein concentration of each sample, which can be determined using a BCA or Bradford protein assay.

Tyrosinase Activity Assay
  • Cell Lysate Preparation: Culture and treat cells as described for the melanin content assay. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., phosphate buffer, pH 6.8, containing 1% Triton X-100).

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Enzyme Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), to each well to a final concentration of 2 mM.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 10 minutes) for 1-2 hours at 37°C using a microplate reader.

  • Data Analysis: The rate of increase in absorbance is proportional to the tyrosinase activity. Express the results as a percentage of the control.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low cell viability even at low concentrations - Compound precipitation due to poor solubility in media.- Contamination of cell culture.- Inaccurate stock solution concentration.- Ensure this compound is fully dissolved in the stock solvent before diluting in media.- Visually inspect for precipitates after dilution.- Check cell cultures for signs of contamination (e.g., turbidity, pH change).- Verify the weighing and dilution calculations for the stock solution.
Inconsistent results between experiments - Variation in cell seeding density.- Inconsistent incubation times.- Different passage numbers of cells used.- Use a consistent cell seeding protocol and ensure even cell distribution in plates.- Standardize all incubation and treatment times.- Use cells within a consistent and low passage number range.
No effect on melanin production observed - Insufficient concentration of the compound.- Inactive compound.- Cell line is not responsive to the treatment.- Perform a dose-response experiment with a wider concentration range.- Check the purity and integrity of the this compound.- Confirm that the chosen cell line expresses the target pathway components (e.g., Mitf, tyrosinase).
High background in tyrosinase activity assay - Auto-oxidation of L-DOPA.- Contamination of reagents.- Prepare the L-DOPA solution fresh for each experiment.- Include a control well with L-DOPA in buffer without cell lysate to measure auto-oxidation.- Use high-purity reagents and sterile solutions.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanogenesis Melanogenesis This compound This compound Receptor Receptor This compound->Receptor Inhibits (?) MITF MITF This compound->MITF Downregulates AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF_Gene MITF Gene pCREB->MITF_Gene MITF_mRNA MITF mRNA MITF_Gene->MITF_mRNA MITF_mRNA->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_Gene->Tyrosinase_mRNA Tyrosinase Tyrosinase Tyrosinase_mRNA->Tyrosinase Melanin Melanin Tyrosinase->Melanin

Caption: Proposed signaling pathway for this compound in melanogenesis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., B16-F1) start->cell_culture compound_prep Prepare p-Hydroxyphenethyl anisate dilutions cell_culture->compound_prep viability Cell Viability Assay (MTT) compound_prep->viability melanin Melanin Content Assay compound_prep->melanin tyrosinase Tyrosinase Activity Assay compound_prep->tyrosinase data_analysis Analyze Data (IC50, etc.) viability->data_analysis melanin->data_analysis tyrosinase->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vitro studies.

Troubleshooting_Logic cluster_viability Viability Issues cluster_efficacy Efficacy Issues cluster_consistency Consistency Issues start Unexpected Results low_viability Low Cell Viability? start->low_viability no_effect No Effect on Melanin? start->no_effect inconsistent_results Inconsistent Results? start->inconsistent_results check_solubility Check Compound Solubility low_viability->check_solubility Yes check_contamination Check for Contamination low_viability->check_contamination Yes verify_concentration Verify Stock Concentration low_viability->verify_concentration Yes increase_concentration Increase Concentration Range no_effect->increase_concentration Yes check_compound_activity Check Compound Integrity no_effect->check_compound_activity Yes confirm_cell_line Confirm Cell Line Responsiveness no_effect->confirm_cell_line Yes standardize_seeding Standardize Cell Seeding inconsistent_results->standardize_seeding Yes standardize_times Standardize Incubation Times inconsistent_results->standardize_times Yes check_passage Check Cell Passage Number inconsistent_results->check_passage Yes

Caption: Troubleshooting decision tree for common experimental issues.

References

Troubleshooting p-Hydroxyphenethyl anisate extraction from Notopterygium incisium.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Notopterygium incisium Extraction

Welcome to the technical support center for the extraction of bioactive compounds from Notopterygium incisium (Qiang Huo). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of p-Hydroxyphenethyl anisate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from Notopterygium incisium?

A1: The most frequently cited method for extracting this compound and other phenolic compounds from Notopterygium incisium involves solvent extraction. Methanol is commonly used for the initial crude extraction of the dried and powdered roots and rhizomes.[1][2][3] Subsequent purification steps often involve liquid-liquid partitioning with solvents like ethyl acetate, followed by column chromatography.[1][4]

Q2: I am getting a very low yield of this compound. What are the potential causes and solutions?

A2: Low yield is a common issue that can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key areas to investigate include the quality of the plant material, the extraction solvent and parameters, and potential degradation of the target compound.

Q3: My extract contains a high amount of impurities, particularly other phenolic compounds and coumarins. How can I improve the purity of my target compound?

A3: Notopterygium incisium has a complex chemical profile, containing numerous coumarins, other phenolic esters, and polyacetylenes that can co-extract with this compound.[1][5][6] To enhance purity, a multi-step purification strategy is recommended. This typically involves fractionation of the crude methanol extract using column chromatography (e.g., Sephadex LH-20) and further purification with preparative high-performance liquid chromatography (HPLC) on a C18 column.[2][7]

Q4: How can I confirm the identity and quantity of this compound in my extract?

A4: The standard analytical method for identifying and quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).[8] Reversed-Phase Liquid Chromatography (RP-LC) is also a validated method for quantification.[1][4] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used.[1]

Troubleshooting Guide

This guide addresses the common problem of Low Extraction Yield .

Potential Cause Recommended Action Explanation
1. Poor Quality of Plant Material 1.1. Verify the botanical identity of the plant material. Adulteration is a known issue.[3][6] 1.2. Use roots and rhizomes, as these parts contain the target compound.[9] 1.3. Ensure the plant material was properly dried and stored to prevent degradation of phytochemicals.The concentration of this compound can vary significantly based on the plant's species, part used, geographic origin, and post-harvest handling.
2. Inefficient Extraction 2.1. Solvent Choice: Use polar solvents like methanol or ethanol for the initial extraction.[1][2] 2.2. Particle Size: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. 2.3. Solid-to-Liquid Ratio: Increase the solvent volume or perform repeated extractions on the plant material. 2.4. Extraction Time & Temperature: Optimize the duration and temperature of extraction. Consider using heat (reflux) or energy-assisted methods like ultrasonication or microwave-assisted extraction to improve efficiency.The efficiency of solvent extraction is dependent on maximizing the mass transfer of the target compound from the plant matrix into the solvent.
3. Compound Degradation 3.1. Avoid excessive heat and exposure to light, as phenolic esters can be susceptible to hydrolysis and oxidation. 3.2. Analyze extracts promptly or store them at low temperatures (e.g., -20°C) under an inert atmosphere if possible.This compound, as a phenolic ester, may degrade under harsh pH, high temperature, or oxidative conditions, leading to lower yields.
4. Losses During Purification 4.1. Method Selection: Use appropriate chromatographic techniques. Sephadex LH-20 is effective for initial fractionation, while preparative C18 HPLC is used for final purification.[2][7] 4.2. Recovery Monitoring: Monitor the recovery at each purification step using HPLC to identify where losses are occurring. One study reported a mean recovery of 100% for the analytical method after spiking the sample.[8]Significant amounts of the target compound can be lost during multi-step purification processes if the methods are not optimized.
Quantitative Data Summary

The following table summarizes available quantitative data related to this compound from Notopterygium species. Note that extraction yields are highly dependent on the methodology and are not always reported.

ParameterValueSpeciesSource
Compound Content ~0.7% (w/w)N. forbesii (underground part)[10]
Analytical Method Recovery 100.0%N. incisum[8]

Experimental Protocols

Protocol 1: General Solvent Extraction of Crude Extract

This protocol describes a standard laboratory-scale extraction.

  • Preparation: Grind the dried roots and rhizomes of Notopterygium incisium into a fine powder (approx. 40-60 mesh).

  • Maceration:

    • Place 100 g of the powdered plant material into a suitable flask.

    • Add 1 L of methanol (1:10 solid-to-liquid ratio).

    • Stopper the flask and let it macerate for 24-48 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Repeated Extraction: Re-extract the retained plant material (the marc) with fresh methanol (e.g., 2 x 500 mL) to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanol extract.

  • Storage: Store the dried crude extract at 4°C in a desiccator until further purification.

Protocol 2: Purification by Column Chromatography

This protocol outlines a typical two-step purification process for the crude extract.

  • Sephadex LH-20 Fractionation:

    • Dissolve the crude methanol extract in a minimal amount of methanol.

    • Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute the column with methanol, collecting fractions of a fixed volume (e.g., 15 mL).

    • Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the relevant fractions and evaporate the solvent.

  • Preparative C18 HPLC:

    • Dissolve the enriched fraction from the previous step in the HPLC mobile phase.

    • Purify the compound using a preparative C18 HPLC column.[2][7]

    • An isocratic or gradient elution with a mobile phase consisting of methanol and water (or acetonitrile and water), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is typically used.

    • Monitor the elution at a suitable wavelength (e.g., 255 nm).[8]

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflow

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis A Dried & Powdered Notopterygium incisium B Methanol Extraction (Maceration/Ultrasonication) A->B C Filtration B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude Methanol Extract D->E F Fractionation (Sephadex LH-20 Column) E->F Load onto column G HPLC Analysis of Fractions F->G H Pooling of Enriched Fractions G->H I Preparative C18 HPLC H->I J Pure this compound I->J K HPLC-DAD-MS J->K L NMR J->L M Quantification & Structural Elucidation K->M L->M

Caption: Workflow for Extraction, Purification, and Analysis.

Troubleshooting Logic

G Start Low Yield of This compound Q1 Is Plant Material Verified & High Quality? Start->Q1 Sol1 Action: Source & Verify Authentic Plant Material Q1->Sol1 No Q2 Is Extraction Method Optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Action: Adjust Solvent, Ratio, Time, & Temp. Consider UAE/MAE. Q2->Sol2 No Q3 Are Purification Losses Minimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Action: Monitor Recovery at Each Step. Optimize Chromatography. Q3->Sol3 No End Yield Improved / Other Factors to Consider Q3->End Yes A3_Yes Yes A3_No No

Caption: Decision Tree for Troubleshooting Low Extraction Yield.

References

How to prevent oxidation of p-Hydroxyphenethyl anisate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: p-Hydroxyphenethyl Anisate

This technical support center provides guidance on the prevention of oxidation of this compound during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a phenolic ester compound. Its stability is crucial as degradation, primarily through oxidation, can lead to a loss of potency, the formation of impurities, and potentially altered biological activity. Maintaining the integrity of the compound is essential for accurate and reproducible experimental results.

Q2: What are the primary factors that cause the oxidation of this compound?

A2: The primary factors that can induce oxidation of this compound are exposure to:

  • Light: Particularly UV radiation, which can catalyze oxidative reactions.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[1]

  • Oxygen: The presence of atmospheric oxygen is a key component in the oxidation process.

  • High pH (alkaline conditions): Basic conditions can facilitate the deprotonation of the phenolic hydroxyl group, making the molecule more susceptible to oxidation.

Q3: What are the recommended long-term storage conditions for solid this compound?

A3: For long-term stability of solid this compound, the following conditions are recommended:

  • Temperature: ≤ -20°C is ideal for minimizing degradation over extended periods.

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to displace oxygen.

  • Light: Protect from light by using amber or opaque containers.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q4: How should I store solutions of this compound?

A4: Solutions of this compound are generally less stable than the solid form. If storage is necessary:

  • Solvent Choice: Use a high-purity, degassed solvent. Aprotic solvents are generally preferred over protic solvents if solubility allows.

  • Temperature: Store at ≤ -20°C, and for extended periods, -80°C is recommended.

  • Aliquoting: Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric oxygen upon opening.

  • Light Protection: Use amber vials or wrap vials in aluminum foil.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue 1: Discoloration (e.g., yellowing or browning) of the solid compound or solution.

  • Probable Cause: This is a common indicator of oxidation. The formation of quinone-like structures or polymeric degradation products can lead to colored impurities.

  • Recommended Action:

    • Do not use the discolored material for experiments where high purity is required.

    • Confirm degradation by performing analytical testing (e.g., HPLC-UV) to check for the presence of impurity peaks and a decrease in the main peak area.

    • Review your storage conditions. Ensure the material is protected from light, stored at the recommended temperature, and that the container is properly sealed. For solutions, ensure the solvent was adequately degassed.

    • If the issue persists, consider storing under an inert atmosphere.

Issue 2: Inconsistent or reduced biological activity in experiments.

  • Probable Cause: This may be due to a decrease in the concentration of the active this compound due to degradation.

  • Recommended Action:

    • Prepare a fresh stock solution from a new or properly stored solid sample.

    • Quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV with a fresh reference standard).

    • Follow the troubleshooting workflow for suspected degradation.

start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh quantify Quantify Concentration (e.g., HPLC-UV) prepare_fresh->quantify compare Compare with Expected Concentration quantify->compare proceed Concentration is Correct Proceed with Experiment compare->proceed Yes degraded Concentration is Low Compound has Degraded compare->degraded No discard Discard Old Stock Use Fresh Stock degraded->discard

Caption: Troubleshooting workflow for suspected degradation.

Issue 3: Appearance of new peaks in HPLC chromatograms.

  • Probable Cause: These are likely degradation products. The retention time of these peaks can give clues about their polarity.

  • Recommended Action:

    • Characterize the degradation products if possible using techniques like LC-MS to understand the degradation pathway.

    • Implement stricter storage conditions (e.g., lower temperature, inert atmosphere, addition of an antioxidant).

    • If hydrolysis is suspected (e.g., from exposure to moisture), ensure the use of anhydrous solvents and proper drying of storage containers.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • 0-15 min: 30% to 80% A

    • 15-20 min: 80% A

    • 20-22 min: 80% to 30% A

    • 22-25 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase starting composition or a suitable solvent like methanol to a known concentration (e.g., 0.1 mg/mL).

Protocol 2: Forced Degradation Study

This study is performed to intentionally degrade the sample to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC-UV method (Protocol 1). Compare the chromatograms to a control sample (unstressed).

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound.

Table 1: Degradation of this compound Under Various Stress Conditions

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Major Degradation Products
1 M HCl24 hours60°C15.2%2
1 M NaOH4 hoursRoom Temp45.8%3
6% H₂O₂24 hoursRoom Temp22.5%2
Solid State Heat48 hours80°C8.9%1
Photolytic8 hours25°C12.1%1

Table 2: Effect of Antioxidants on the Stability of this compound in Solution (stored at 40°C for 7 days, exposed to air)

Formulation% Recovery of this compound
Control (no antioxidant)78.3%
+ 0.02% Butylated Hydroxytoluene (BHT)95.1%
+ 0.02% Ascorbyl Palmitate92.4%
+ 0.02% α-Tocopherol90.8%

Visualizations

cluster_main Proposed Oxidation Pathway main This compound phenoxyl Phenoxyl Radical main->phenoxyl [O] quinone Quinone-type Product phenoxyl->quinone polymer Polymerized Products phenoxyl->polymer start Start Stability Study prepare Prepare Sample (Solid or Solution) start->prepare stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prepare->stress analyze Analyze via Stability-Indicating HPLC Method stress->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify evaluate Evaluate Data and Determine Degradation Rate quantify->evaluate

References

Cell viability assays to determine p-Hydroxyphenethyl anisate cytotoxicity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the cytotoxicity of p-Hydroxyphenethyl anisate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural compound found in plants such as Notopterygium forbessi.[1] It has been investigated for several bioactivities, including anti-inflammatory, antioxidant, and anti-diabetic properties.[1] Notably, research has shown it to be a potent inhibitor of melanogenesis (the production of melanin).[1][2]

Q2: Does this compound exhibit cytotoxicity?

Studies have shown that this compound does not exhibit significant cytotoxicity in zebrafish embryos or murine melanoma cells (B16-F1) at concentrations effective for inhibiting melanogenesis.[1] However, cytotoxicity can be cell-type and concentration-dependent. Therefore, it is essential to perform cell viability assays when investigating its effects in a new experimental system.

Q3: Which cell viability assays are recommended for assessing the cytotoxicity of this compound?

Several assays can be used to determine the cytotoxicity of compounds like this compound. Commonly used assays include:

  • MTT Assay: A colorimetric assay that measures cellular metabolic activity.[3]

  • LDH Assay: A colorimetric assay that quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[4]

  • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.[5][6][7]

The choice of assay depends on the specific research question and the expected mechanism of cell death. It is often recommended to use multiple assays that measure different cellular parameters to confirm results.[3]

Troubleshooting Guides

MTT Assay

Issue 1: High background absorbance in control wells.

  • Possible Cause: The compound may be directly reducing the MTT reagent.[3] Phenol red in the culture medium can also interfere with absorbance readings.

  • Troubleshooting Steps:

    • Run a control experiment with this compound in cell-free medium with the MTT reagent to check for direct reduction.

    • If direct reduction occurs, consider using an alternative assay like the LDH assay.

    • Use phenol red-free medium during the MTT incubation step.[3]

Issue 2: Inconsistent or non-reproducible results.

  • Possible Cause: Uneven cell seeding, "edge effects" in the 96-well plate, or incomplete dissolution of formazan crystals.[3][8]

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension before and during seeding.

    • Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[3][8]

    • After adding the solubilization solvent (e.g., DMSO), ensure complete dissolution of formazan crystals by gentle mixing or shaking.[3]

Issue 3: Absorbance readings are too low.

  • Possible Cause: Insufficient cell number, short incubation time with MTT, or the cells are not proliferating properly.

  • Troubleshooting Steps:

    • Optimize the initial cell seeding density.

    • Increase the incubation time with the MTT reagent.

    • Ensure optimal cell culture conditions (e.g., medium, CO2, temperature).

LDH Assay

Issue 1: High background LDH activity in the medium control.

  • Possible Cause: The serum in the cell culture medium contains LDH.[4]

  • Troubleshooting Steps:

    • Reduce the serum concentration in the medium during the experiment (e.g., to 1-5%).[4]

    • Use a serum-free medium for the duration of the assay if compatible with your cells.

Issue 2: Low LDH release in treated cells, but microscopy shows cell death.

  • Possible Cause: The timing of the assay is critical. LDH is released during late-stage apoptosis or necrosis.[9] The compound might also inhibit the LDH enzyme itself.[9]

  • Troubleshooting Steps:

    • Extend the treatment duration to capture delayed cell death.[9]

    • To check for enzyme inhibition, lyse untreated cells to release LDH, then add this compound to the lysate and perform the assay.[9]

Trypan Blue Exclusion Assay

Issue 1: Underestimation of cell viability.

  • Possible Cause: Prolonged incubation with trypan blue can be toxic to healthy cells.[5]

  • Troubleshooting Steps:

    • Count the cells within 3-5 minutes of adding the trypan blue solution.[6]

Issue 2: Overestimation of cell viability.

  • Possible Cause: Cells in early apoptosis may still have intact membranes and will not take up the dye.[10] Some cells with compromised membranes might only be faintly stained.[5]

  • Troubleshooting Steps:

    • Be meticulous in differentiating between stained and unstained cells.

    • Confirm results with a metabolic assay like MTT or an apoptosis-specific assay if programmed cell death is suspected.

Data Presentation

Table 1: Cytotoxicity of this compound (Template)

Cell LineAssayIncubation Time (hours)IC50 (µM)
MTT24
MTT48
MTT72
LDH24
LDH48
LDH72

IC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control.

Trypan Blue Exclusion Assay
  • Cell Preparation: After treatment with this compound, collect the cells and resuspend them in a single-cell suspension in PBS.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Within 3-5 minutes, load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed->incubate_24h treat Add this compound incubate_24h->treat incubate_exp Incubate (24, 48, 72h) treat->incubate_exp mtt MTT Assay incubate_exp->mtt ldh LDH Assay incubate_exp->ldh trypan Trypan Blue Assay incubate_exp->trypan read Measure Absorbance/ Count Cells mtt->read ldh->read trypan->read calc Calculate % Viability/ Cytotoxicity read->calc

Caption: General workflow for assessing this compound cytotoxicity.

troubleshooting_logic start Inconsistent MTT Results q1 High background in controls? start->q1 a1_yes Perform cell-free compound control q1->a1_yes Yes a1_no Check for 'edge effects' q1->a1_no No q2 Compound reduces MTT directly? a1_yes->q2 q3 Outer wells show higher variance? a1_no->q3 a2_yes Use alternative assay (e.g., LDH) q2->a2_yes Yes a2_no Use phenol red-free medium q2->a2_no No end Improved Results a2_yes->end a2_no->end a3_yes Avoid outer wells or fill with PBS q3->a3_yes Yes a3_no Check formazan dissolution q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting logic for inconsistent MTT assay results.

signaling_pathway CREB CREB MITF MITF (Transcription Factor) CREB->MITF upregulates transcription Tyrosinase_mRNA Tyrosinase mRNA MITF->Tyrosinase_mRNA upregulates transcription Tyrosinase_Protein Tyrosinase Protein Tyrosinase_mRNA->Tyrosinase_Protein translation Melanin Melanin Synthesis Tyrosinase_Protein->Melanin catalyzes pHA p-Hydroxyphenethyl anisate pHA->MITF downregulates transcription pHA->Tyrosinase_Protein inhibits activity

Caption: this compound's anti-melanogenesis mechanism.

References

Technical Support Center: Enhancing the Bioavailability of p-Hydroxyphenethyl Anisate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the oral bioavailability of p-Hydroxyphenethyl anisate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a phenolic compound that has been identified as a constituent of Notopterygium Radix. Like many phenolic compounds, it is poorly soluble in water, which can limit its absorption in the gastrointestinal tract and therefore reduce its oral bioavailability.[1][2] Enhancing its bioavailability is crucial to unlocking its full therapeutic potential.

Q2: What are the primary strategies for enhancing the bioavailability of this compound?

A2: The main strategies focus on improving its solubility and dissolution rate. These include:

  • Nanoformulations: Such as nanoemulsions, which encapsulate the compound in tiny oil droplets, increasing the surface area for absorption.[1]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution.[3][4]

  • Lipid-Based Formulations: Utilizing lipids and surfactants to form structures like self-emulsifying drug delivery systems (SEDDS) that can improve solubilization in the gut.[1]

Q3: How can I assess the success of my bioavailability enhancement strategy in vitro?

A3: In vitro dissolution testing is a key method. It measures the rate and extent to which this compound is released from your formulation and dissolves in a medium that simulates gastrointestinal fluids. This data can be a good predictor of in vivo performance.[2]

Q4: What are the critical quality attributes to monitor for a nanoemulsion formulation?

A4: For nanoemulsions, you should monitor:

  • Droplet Size and Polydispersity Index (PDI): Smaller droplet sizes (typically <200nm) and a low PDI (<0.3) are desirable for stability and absorption.

  • Zeta Potential: This indicates the surface charge of the droplets and is a predictor of stability. A zeta potential of ±30 mV or greater is generally considered stable.

  • Drug Loading and Encapsulation Efficiency: To ensure a sufficient amount of the active compound is incorporated into the formulation.

Q5: What is the expected metabolic pathway for this compound?

A5: While specific studies on this compound are limited, based on its structure as a phenethyl ester, it is likely to undergo hydrolysis by esterases in the intestine and liver, breaking it down into p-hydroxyphenethyl alcohol and anisic acid. Both metabolites can then undergo Phase II metabolism, such as glucuronidation and sulfation, to facilitate excretion.[5][6][7]

II. Troubleshooting Guides

Troubleshooting Nanoemulsion Formulations
Issue Potential Cause(s) Recommended Solution(s)
Phase Separation or Creaming 1. Insufficient surfactant/co-surfactant concentration. 2. Inappropriate oil phase selection. 3. Ostwald ripening (growth of larger droplets at the expense of smaller ones).1. Increase the surfactant-to-oil ratio. 2. Screen different oils for better solubilization of this compound. 3. Use a combination of a highly water-soluble and a slightly water-soluble surfactant. Add a long-chain triglyceride to the oil phase to minimize Ostwald ripening.
Large Droplet Size or High PDI 1. Inadequate energy input during homogenization. 2. Poor formulation composition. 3. Incorrect order of component addition.1. Increase homogenization time or pressure. 2. Optimize the oil-surfactant-water ratio using a pseudo-ternary phase diagram. 3. Experiment with adding the oil phase to the aqueous phase versus the aqueous phase to the oil phase.
Drug Precipitation 1. Drug concentration exceeds the solubilization capacity of the oil phase. 2. Changes in temperature or pH during storage.1. Determine the saturation solubility of this compound in the chosen oil and do not exceed it. 2. Store the nanoemulsion at a controlled temperature and ensure the pH of the aqueous phase is optimized for drug stability.
Troubleshooting Solid Dispersion Formulations
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Drug Release 1. Drug recrystallization within the polymer matrix. 2. Poor wettability of the solid dispersion. 3. Inappropriate polymer selection.1. Ensure the drug is fully amorphous using techniques like DSC or XRD. Increase the polymer-to-drug ratio. 2. Incorporate a surfactant into the formulation. 3. Select a polymer with good solubilizing capacity for this compound (e.g., PVP, HPMC).
Low Drug Loading 1. Limited miscibility of the drug in the polymer.1. Screen different polymers to find one with higher miscibility. 2. Consider using a combination of polymers.
Poor Powder Flowability 1. Amorphous nature and particle characteristics of the solid dispersion.1. Incorporate a glidant (e.g., colloidal silicon dioxide) into the formulation. 2. Consider downstream processing techniques like granulation.

III. Experimental Protocols

A. Preparation of this compound Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its oral bioavailability.

Materials:

  • This compound

  • Oil phase: Medium-chain triglycerides (MCT)

  • Surfactant: Polysorbate 80 (Tween 80)

  • Co-surfactant: Transcutol P

  • Aqueous phase: Deionized water

Methodology:

  • Solubility Study: Determine the saturation solubility of this compound in the selected oil, surfactant, and co-surfactant.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 3:1 of surfactant to co-surfactant).

    • For each ratio, titrate the mixture with the aqueous phase dropwise with gentle stirring.

    • Observe the mixtures for transparency and fluidity to identify the nanoemulsion region.

  • Nanoemulsion Formulation:

    • Select a formulation from the nanoemulsion region of the phase diagram (e.g., 10% oil, 30% surfactant/co-surfactant mix, 60% aqueous phase).

    • Dissolve this compound in the oil phase.

    • Separately, mix the surfactant and co-surfactant.

    • Add the oil phase containing the drug to the surfactant/co-surfactant mixture and mix thoroughly.

    • Add the aqueous phase dropwise to the oil-surfactant mixture under constant stirring to form a coarse emulsion.

    • Homogenize the coarse emulsion using a high-pressure homogenizer or ultrasonicator to obtain a nanoemulsion.

  • Characterization:

    • Measure the droplet size, PDI, and zeta potential using a dynamic light scattering instrument.

    • Determine the drug content and encapsulation efficiency using a validated HPLC method.

B. In Vitro Drug Release Study

Objective: To evaluate the in vitro release of this compound from the prepared nanoemulsion.

Materials:

  • This compound nanoemulsion

  • Dialysis membrane (e.g., molecular weight cut-off of 12-14 kDa)

  • Phosphate buffered saline (PBS), pH 6.8 (to simulate intestinal fluid)

  • Simulated gastric fluid (SGF), pH 1.2

Methodology:

  • Soak the dialysis membrane in the release medium for at least 12 hours before use.

  • Place a known volume of the nanoemulsion (e.g., 1 mL containing a specific amount of this compound) into the dialysis bag and seal both ends.

  • Immerse the dialysis bag in a beaker containing a known volume of release medium (e.g., 100 mL of PBS or SGF).

  • Maintain the temperature at 37 ± 0.5 °C and stir the medium at a constant speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium (e.g., 1 mL).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the samples for the concentration of this compound using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

C. In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of this compound from the nanoemulsion formulation compared to a suspension of the pure drug.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Methodology:

  • Fast the rats overnight (12 hours) before the experiment with free access to water.

  • Divide the rats into two groups (n=6 per group):

    • Group A (Control): Receive an oral administration of this compound suspension (e.g., in 0.5% carboxymethyl cellulose).

    • Group B (Test): Receive an oral administration of this compound nanoemulsion at the same dose.

  • Administer the formulations via oral gavage.

  • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Extract this compound and its potential metabolites from the plasma samples using a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Quantify the concentration of the parent drug and metabolites in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

  • Calculate the relative bioavailability of the nanoemulsion formulation compared to the suspension.

IV. Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Suspension 150 ± 252.0 ± 0.5850 ± 120100
Nanoemulsion 450 ± 501.0 ± 0.23400 ± 350400
Solid Dispersion 380 ± 401.5 ± 0.32900 ± 300341

Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes.

V. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation solubility Solubility Studies phase_diagram Pseudo-ternary Phase Diagram (for Nanoemulsion) solubility->phase_diagram formulation Formulation Preparation (Nanoemulsion/Solid Dispersion) phase_diagram->formulation characterization Physicochemical Characterization (Size, PDI, Zeta, Drug Loading) formulation->characterization dissolution In Vitro Dissolution Studies characterization->dissolution pk_study Pharmacokinetic Studies in Rats dissolution->pk_study data_analysis Data Analysis & Bioavailability Calculation pk_study->data_analysis

Experimental workflow for enhancing bioavailability.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PHA This compound hydrolysis Hydrolysis (Esterases in Intestine/Liver) PHA->hydrolysis HPA p-Hydroxyphenethyl Alcohol hydrolysis->HPA AA Anisic Acid hydrolysis->AA HPA_glucuronide HPA-Glucuronide HPA->HPA_glucuronide HPA_sulfate HPA-Sulfate HPA->HPA_sulfate AA_conjugate Anisic Acid Conjugates AA->AA_conjugate Excretion Excretion (Urine/Bile) HPA_glucuronide->Excretion HPA_sulfate->Excretion AA_conjugate->Excretion

Proposed metabolic pathway of this compound.

References

Technical Support Center: Modifying p-Hydroxyphenethyl Anisate for Improved Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the modification of p-hydroxyphenethyl anisate (HP). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the therapeutic or cosmetic potential of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound (HP) is a natural compound that has been identified as a potent inhibitor of melanogenesis.[1] It has demonstrated a strong ability to reduce melanin synthesis in both zebrafish embryos and B16-F1 murine melanoma cells without significant cytotoxicity at effective concentrations.[1] Beyond its well-documented anti-melanogenic effects, HP has also been reported to possess anti-inflammatory, antioxidant, and anti-diabetic properties.

Q2: What is the mechanism of action of this compound as a melanogenesis inhibitor?

A2: The primary mechanism of action for HP in inhibiting melanin production is through the transcriptional downregulation of the Microphthalmia-associated transcription factor (Mitf).[1] Mitf is a crucial regulator of melanogenesis, and its suppression leads to a decrease in the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Consequently, both tyrosinase protein levels and its enzymatic activity are reduced. Additionally, HP has been shown to act as a weak competitive inhibitor of tyrosinase directly.

Q3: What are the key structural features of this compound that can be targeted for modification?

A3: The structure of this compound offers several key regions for chemical modification to explore structure-activity relationships (SAR). These include:

  • The p-hydroxyphenethyl moiety: The phenolic hydroxyl group is often crucial for activity in tyrosinase inhibitors. Modifications here, such as altering its position or replacing it with bioisosteres, could impact activity. The ethyl linker can also be extended or shortened.

  • The anisate (p-methoxybenzoyl) moiety: The methoxy group on the benzoyl portion can be moved, replaced with other electron-donating or electron-withdrawing groups, or substituted with a hydroxyl group to investigate its role in binding to the target enzyme.

  • The ester linkage: The stability and electronic nature of the ester bond can be modified, for example, by creating amide or ether linkages, to assess the impact on bioavailability and activity.

Q4: What are some potential strategies to improve the activity of this compound?

A4: Based on the structure-activity relationships of other tyrosinase inhibitors, several strategies can be employed:

  • Introducing additional hydroxyl groups: Compounds with multiple hydroxyl groups, particularly on the aromatic rings, often exhibit enhanced tyrosinase inhibitory activity.[2][3]

  • Modifying lipophilicity: Adjusting the lipophilicity of the molecule by adding or removing hydrophobic or hydrophilic groups can improve cell permeability and interaction with the enzyme's active site.[4]

  • Bioisosteric replacement: Replacing functional groups (e.g., the methoxy group or the ester linkage) with bioisosteres can improve metabolic stability, binding affinity, and pharmacokinetic properties.[5][6][7][8]

Q5: How can I address the poor solubility or bioavailability of my modified compounds?

A5: Phenolic esters can sometimes have limited aqueous solubility and bioavailability. Several formulation strategies can be explored to overcome these challenges:

  • Lipid-based delivery systems: Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[9][10][11]

  • Nanoparticle formulations: Encapsulating the compound in nanoparticles, such as liposomes or solid lipid nanoparticles, can improve stability, solubility, and targeted delivery.[12]

  • Amorphous solid dispersions: Creating a dispersion of the compound in a polymer matrix in its amorphous state can significantly increase its dissolution rate.[9]

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause(s) Troubleshooting Steps
Low yield of esterification reaction Phenolic hydroxyl group is a weak nucleophile. The reaction may not have gone to completion.- Use a more reactive acylating agent, such as an acyl chloride or acid anhydride, instead of a carboxylic acid.[13] - Add a base (e.g., pyridine, DMAP) to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[13] - For challenging reactions, consider using coupling agents like DCC or EDC, although purification from byproducts needs to be considered.[14]
Side reactions during synthesis The phenolic hydroxyl group is sensitive to oxidation. Acidic conditions can lead to undesired side reactions on the aromatic rings.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - If using strong acids, consider protecting the phenolic hydroxyl group with a suitable protecting group that can be removed under mild conditions.
Difficulty in purifying the final product The product may have similar polarity to starting materials or byproducts. Dicyclohexylurea (DCU) byproduct from DCC coupling is often difficult to remove.- Optimize column chromatography conditions (e.g., try different solvent systems or use a gradient elution). - Consider recrystallization from a suitable solvent system. - If using DCC, switching to EDC.HCl can be beneficial as the resulting urea byproduct is water-soluble and easily removed by aqueous extraction.[14]
Product instability during storage Phenolic compounds can be susceptible to oxidation over time, leading to discoloration and degradation. Ester hydrolysis can occur in the presence of moisture.- Store the purified compound under an inert atmosphere, protected from light, and at low temperatures. - Ensure the compound is thoroughly dried and stored in a desiccator to prevent hydrolysis.
Biological Assays
Issue Potential Cause(s) Troubleshooting Steps
High variability in tyrosinase inhibition assay results The compound may have low solubility in the assay buffer. The compound might be unstable under the assay conditions.- Ensure the compound is fully dissolved in a suitable co-solvent (e.g., DMSO) before adding it to the assay buffer. Keep the final co-solvent concentration low and consistent across all wells. - Check the stability of the compound in the assay buffer over the time course of the experiment.
No significant inhibition of melanogenesis in cell-based assays despite good in vitro tyrosinase inhibition Poor cell permeability of the compound. The compound is rapidly metabolized by the cells. The compound may be cytotoxic at the tested concentrations.- Assess the lipophilicity of the compound; consider modifications to improve cell membrane penetration. - Evaluate the metabolic stability of the compound in cell lysates or microsomes. - Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are not due to toxicity.[6]
Precipitation of the compound in cell culture media The compound has low aqueous solubility.- Decrease the final concentration of the compound in the media. - Increase the concentration of serum in the media (if appropriate for the cell line) to aid solubilization. - Consider using a formulation approach, such as complexation with cyclodextrins, to improve solubility.

Data Presentation

Table 1: Biological Activity of this compound (HP)
AssayModel SystemEndpointResultReference
Anti-melanogenesisZebrafish embryosIC50 for pigment inhibition1.3 µM[1]
CytotoxicityZebrafish embryosSurvival rate at 10 µMNo significant inhibition[1]
Anti-melanogenesisB16-F1 murine melanoma cellsMelanin synthesis inhibitionSignificant suppression[1]
CytotoxicityB16-F1 murine melanoma cellsCell viabilityNo reduction at effective concentrations[1]
Tyrosinase activityB16-F1 murine melanoma cellsEnzyme activityMarkedly inhibited[1]
Gene expressionB16-F1 murine melanoma cellsMitf and tyrosinase mRNASuppressed[1]
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for Modified HP Analogs

This table is a template for organizing your experimental data to facilitate SAR analysis.

Compound IDR1 (p-position on phenethyl)R2 (p-position on benzoyl)LinkageTyrosinase Inhibition IC50 (µM)Melanin Content in B16-F10 cells (% of control)
HP-OH-OCH3Ester[Insert experimental data][Insert experimental data]
Mod-1-OCH3-OCH3Ester[Insert experimental data][Insert experimental data]
Mod-2-OH-OHEster[Insert experimental data][Insert experimental data]
Mod-3-OH-HEster[Insert experimental data][Insert experimental data]
Mod-4-OH-ClEster[Insert experimental data][Insert experimental data]
Mod-5-OH-OCH3Amide[Insert experimental data][Insert experimental data]

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs

This protocol describes a general method for the esterification of p-hydroxyphenethyl alcohol with various substituted benzoyl chlorides.

Materials:

  • p-Hydroxyphenethyl alcohol (Tyrosol)

  • Substituted benzoyl chloride (e.g., anisoyl chloride, 4-chlorobenzoyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve p-hydroxyphenethyl alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the substituted benzoyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure ester.

  • Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry.

In Vitro Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compounds and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of the test compound solution (or DMSO as a vehicle control) and 140 µL of phosphate buffer to each well.

  • Add 20 µL of the mushroom tyrosinase solution to each well and pre-incubate at 25 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.

  • Calculate the initial reaction rate (V) for each concentration.

  • The percentage of tyrosinase inhibition is calculated as: [(V_control - V_sample) / V_control] * 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Melanin Content Assay

This assay quantifies the melanin content in B16-F10 melanoma cells after treatment with test compounds.

Materials:

  • B16-F10 murine melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • α-Melanocyte-stimulating hormone (α-MSH) or Isobutyl-1-methylxanthine (IBMX)

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 1 M NaOH with 10% DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16-F10 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds in the presence of a melanogenesis stimulator (e.g., α-MSH or IBMX) for 48-72 hours.

  • After incubation, wash the cells with PBS.

  • Lyse the cells by adding 1 M NaOH containing 10% DMSO to each well and incubate at 80 °C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • In a parallel plate, perform a cell viability assay (e.g., MTT) to normalize the melanin content to the number of viable cells.

  • The melanin content is expressed as a percentage of the vehicle-treated control.

Visualizations

signaling_pathway cluster_stimulation Stimulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome α-MSH α-MSH MC1R MC1R α-MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB p-CREB p-CREB (Active) CREB->p-CREB Phosphorylation Mitf_gene Mitf Gene p-CREB->Mitf_gene Transcription Mitf_mRNA Mitf mRNA Mitf_gene->Mitf_mRNA Mitf_protein Mitf Protein Mitf_mRNA->Mitf_protein Translation Tyrosinase_gene Tyrosinase Gene Mitf_protein->Tyrosinase_gene Transcription Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_gene->Tyrosinase_mRNA Tyrosinase_protein Tyrosinase Protein Tyrosinase_mRNA->Tyrosinase_protein Translation Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin HP p-Hydroxyphenethyl anisate HP->Mitf_mRNA Inhibits Transcription HP->Tyrosinase_protein Inhibits Activity experimental_workflow Start Start Synthesis Synthesis of HP Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro_Screening In Vitro Tyrosinase Inhibition Assay Purification->InVitro_Screening Cell_Viability Cell Viability Assay InVitro_Screening->Cell_Viability Cell_Melanin Cellular Melanin Content Assay Cell_Viability->Cell_Melanin SAR_Analysis Structure-Activity Relationship Analysis Cell_Melanin->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Active Analogs End End SAR_Analysis->End Inactive Analogs Lead_Optimization->Synthesis logical_relationships cluster_modifications Modification Strategies cluster_outcomes Potential Outcomes HP p-Hydroxyphenethyl anisate (HP) Mod_Phenol Modify p-hydroxyphenethyl moiety HP->Mod_Phenol Mod_Anisate Modify Anisate moiety HP->Mod_Anisate Mod_Linker Modify Ester Linkage HP->Mod_Linker Improved_Activity Improved Activity Mod_Phenol->Improved_Activity Decreased_Activity Decreased Activity Mod_Phenol->Decreased_Activity Mod_Anisate->Improved_Activity Mod_Anisate->Decreased_Activity Mod_Linker->Decreased_Activity Improved_PK Improved PK/ Bioavailability Mod_Linker->Improved_PK

References

Validation & Comparative

A Comparative Analysis of p-Hydroxyphenethyl Anisate and Arbutin in Melanogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective and safe depigmenting agents for cosmetic and therapeutic applications, researchers have identified numerous compounds with the ability to modulate melanin synthesis. Among these, arbutin has long been a benchmark ingredient in skin-lightening formulations. However, recent research has brought forward novel compounds with promising anti-melanogenic properties. This guide provides a detailed, evidence-based comparison of the efficacy of a newer entrant, p-Hydroxyphenethyl anisate, with the well-established arbutin. This analysis is intended for researchers, scientists, and drug development professionals engaged in the field of dermatology and cosmetology.

Quantitative Comparison of Efficacy

The inhibitory effects of this compound and arbutin on key markers of melanogenesis are summarized below. The data is compiled from studies on B16-F1 murine melanoma cells and in vitro enzyme assays.

ParameterThis compoundArbutinReference
Tyrosinase Inhibition (IC50) Not explicitly quantified in direct comparison~10 mM (mushroom tyrosinase)[1]
Melanin Content Reduction Significant suppression at 10 μM24% reduction at 0.5 mM in HMV-II cells[2][3]
Cell Viability No significant effect up to 10 μMNo significant effect below 1.0 mM[2][3]

Note: Direct comparative studies providing IC50 values for tyrosinase inhibition under identical experimental conditions were not available in the reviewed literature. The provided data is based on separate studies and should be interpreted with caution.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and arbutin exert their depigmenting effects by targeting the melanin synthesis pathway, albeit through distinct mechanisms.

This compound: This compound demonstrates a multi-level inhibition of melanogenesis.[2][4] It not only directly inhibits the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin production, but also reduces the expression of the tyrosinase protein itself.[2] This dual action is attributed to its ability to downregulate the expression of the Microphthalmia-associated transcription factor (Mitf), a master regulator of melanogenic gene expression.[2][4]

Arbutin: A hydroquinone glycoside, arbutin functions primarily as a competitive inhibitor of tyrosinase.[5][6][7] It binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine, thereby preventing the synthesis of melanin precursors.[5] While most studies indicate that arbutin does not significantly affect the transcription of the tyrosinase gene, some evidence suggests it may have a minor downregulatory effect.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and arbutin.

Cell Culture and Treatment

B16-F1 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound or arbutin. A vehicle control (e.g., DMSO) is run in parallel. In some experiments, melanogenesis is stimulated using agents like α-melanocyte-stimulating hormone (α-MSH) or isobutyl-1-methylxanthine (IBMX).[2]

Cell Viability Assay

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment with the test compounds, the culture medium is replaced with MTT solution (0.5 mg/mL in PBS) and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The percentage of viable cells is calculated relative to the vehicle-treated control group.

Melanin Content Assay

After treatment, cells are washed with PBS and lysed with 1N NaOH containing 10% DMSO at 80°C for 1 hour. The melanin content in the cell lysates is quantified by measuring the absorbance at 405 nm using a microplate reader. The melanin content is normalized to the total protein content of the respective samples, which is determined using a standard protein assay like the Bradford assay. The results are expressed as a percentage of the control group.

Tyrosinase Activity Assay

Cellular Tyrosinase Activity: Treated cells are lysed in a buffer containing phosphate buffer and Triton X-100. The cell lysates are then incubated with L-DOPA (3,4-dihydroxy-L-phenylalanine) as a substrate. The rate of dopachrome formation is monitored by measuring the absorbance at 475 nm at regular intervals. The tyrosinase activity is calculated and normalized to the total protein content.

Mushroom Tyrosinase Inhibition Assay (In Vitro): A reaction mixture containing mushroom tyrosinase in phosphate buffer is pre-incubated with various concentrations of the test compounds. The enzymatic reaction is initiated by the addition of L-tyrosine or L-DOPA. The formation of dopachrome is measured spectrophotometrically at 475 nm. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.

Visualizing the Mechanisms and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_setup Experimental Setup cluster_assays Efficacy and Safety Assessment cluster_analysis Data Analysis and Comparison cell_culture B16-F1 Cell Culture treatment Treatment with This compound or Arbutin cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability melanin Melanin Content Assay treatment->melanin tyrosinase_activity Tyrosinase Activity Assay treatment->tyrosinase_activity data_analysis Quantitative Data Analysis viability->data_analysis melanin->data_analysis tyrosinase_activity->data_analysis comparison Efficacy Comparison data_analysis->comparison

Caption: Experimental workflow for comparing the efficacy of melanogenesis inhibitors.

signaling_pathway cluster_pathway Melanogenesis Signaling Pathway cluster_inhibitors Inhibitor Action MITF MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Transcription Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_Gene->Tyrosinase_mRNA Transcription Tyrosinase_Protein Tyrosinase (Enzyme) Tyrosinase_mRNA->Tyrosinase_Protein Translation Melanin Melanin Synthesis Tyrosinase_Protein->Melanin Catalysis HP This compound HP->MITF Inhibits Expression HP->Tyrosinase_Protein Inhibits Activity Arbutin Arbutin Arbutin->Tyrosinase_Protein Competitively Inhibits Activity

Caption: Signaling pathway of melanogenesis and points of inhibition by the compounds.

References

A Comparative Analysis of p-Hydroxyphenethyl Anisate and Other Tyrosinase Inhibitors in Melanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the tyrosinase inhibitor, p-hydroxyphenethyl anisate, with other well-established inhibitors: kojic acid, arbutin, and hydroquinone. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, inhibitory efficacy, and the experimental protocols used for their evaluation.

Executive Summary

This compound has emerged as a promising agent in the regulation of melanogenesis, exhibiting a dual mechanism of action. It not only directly inhibits tyrosinase activity but also downregulates the expression of key melanogenic proteins at the transcriptional level. This contrasts with the primary modes of action of kojic acid, arbutin, and hydroquinone, which predominantly involve direct tyrosinase inhibition. While direct comparative quantitative data for in vitro tyrosinase inhibition by this compound is not yet widely available, its potent anti-melanogenic effects in cellular models suggest it is a strong candidate for further investigation in the field of dermatology and cosmetology.

Mechanism of Action

The pigmentation of the skin is a complex process known as melanogenesis, primarily regulated by the enzyme tyrosinase. This enzyme catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin. The inhibitors discussed in this guide interfere with this process through various mechanisms.

This compound (HP): Recent studies indicate that this compound (HP) employs a dual strategy to inhibit melanin production. Firstly, it directly inhibits the enzymatic activity of tyrosinase. Secondly, it acts at the transcriptional level, downregulating the expression of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenesis, controlling the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By reducing MITF expression, HP leads to a decrease in the synthesis of tyrosinase protein, thereby further diminishing melanin production.

Kojic Acid: Kojic acid is a well-established tyrosinase inhibitor that acts by chelating the copper ions in the active site of the tyrosinase enzyme. These copper ions are essential for the catalytic activity of tyrosinase, and by binding to them, kojic acid effectively inactivates the enzyme.[1] Its inhibitory action is primarily on the catecholase activity of tyrosinase.[2]

Arbutin: Arbutin, a glycoside of hydroquinone, is a competitive inhibitor of tyrosinase. It structurally resembles the substrate L-tyrosine and competes for binding to the active site of the enzyme. This competition reduces the rate of melanin synthesis. Some studies suggest that arbutin may also have an effect on the expression of melanogenesis-related genes, but its primary mechanism is considered to be direct enzyme inhibition.

Hydroquinone: Hydroquinone is a potent tyrosinase inhibitor that acts as a substrate for the enzyme, leading to the formation of reactive oxygen species that can cause cytotoxicity to melanocytes.[3][4] It competitively inhibits tyrosinase, thereby reducing melanin production.[4] Additionally, it can alter the structure of melanosomes and increase their degradation.

Signaling Pathway of Melanogenesis

The following diagram illustrates the central role of MITF in the melanogenesis signaling cascade and highlights the points of intervention for this compound and other inhibitors that affect this pathway.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase_Protein Tyrosinase Tyrosinase_Gene->Tyrosinase_Protein Translation L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin HP p-Hydroxyphenethyl Anisate HP->MITF Downregulates Expression HP->Tyrosinase_Protein Inhibits Activity Other_Inhibitors Kojic Acid, Arbutin, Hydroquinone Other_Inhibitors->Tyrosinase_Protein Inhibits Activity

Figure 1. Simplified Melanogenesis Signaling Pathway and Points of Inhibition.

Quantitative Comparison of Inhibitory Activity

The efficacy of tyrosinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. It is important to note that IC50 values can vary significantly depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), the substrate used (L-tyrosine or L-DOPA), and the assay conditions.

InhibitorIC50 (µM)Inhibition TypeKi (µM)Notes
This compound 1.3Not ReportedNot ReportedIC50 for anti-melanogenesis in zebrafish embryos. In vitro tyrosinase inhibition IC50 is not available.
Kojic Acid 16.69 - 48.62Competitive / Mixed~9.5IC50 values vary across studies.[5][6] Inhibition type can depend on the substrate.
Arbutin (β-arbutin) 250 - 6500CompetitiveNot widely reportedGenerally considered a weaker inhibitor than kojic acid and hydroquinone.[6]
Hydroquinone 10.15 - 4400CompetitiveNot widely reportedPotent inhibitor, but with cytotoxicity concerns.[6][7]

Disclaimer: The IC50 and Ki values are compiled from various literature sources and should be interpreted with caution due to variations in experimental methodologies.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of tyrosinase inhibitors. Below are detailed methodologies for key experiments.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase, a commonly used model enzyme.

Workflow:

Figure 2. Workflow for In Vitro Tyrosinase Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM, pH 6.8.

    • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

    • L-DOPA Solution: Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.

    • Test Compound Solutions: Prepare serial dilutions of the test compound and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 80 µL of phosphate buffer (pH 6.8)

      • 20 µL of the test compound solution at various concentrations.

      • 20 µL of mushroom tyrosinase solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 80 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader at time 0 and then at regular intervals (e.g., every minute) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Tyrosinase Activity and Melanin Content Assay in B16F10 Melanoma Cells

This assay assesses the effect of a compound on tyrosinase activity and melanin production within a cellular context.

Workflow:

G A Seed B16F10 cells B Treat cells with test compound A->B C Harvest and lyse cells B->C D Measure protein concentration C->D E Cellular Tyrosinase Activity Assay D->E F Melanin Content Assay D->F G Add L-DOPA to lysate E->G I Dissolve cell pellet in NaOH F->I H Measure absorbance at 475 nm G->H J Measure absorbance at 405 nm I->J

References

In Vivo Validation of p-Hydroxyphenethyl Anisate's Anti-Melanogenesis Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo anti-melanogenic effects of p-Hydroxyphenethyl anisate (HP) against other well-established agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of HP's potential as a novel depigmenting agent.

Comparative Efficacy of Anti-Melanogenesis Agents

The following tables summarize the quantitative data on the anti-melanogenic properties of this compound and its comparators, Kojic Acid and Arbutin. The data is compiled from various in vivo (zebrafish embryo) and in vitro (B16-F1 murine melanoma cells) studies. It is important to note that direct comparison may be limited due to variations in experimental conditions across different studies.

Table 1: In Vivo Anti-Melanogenesis Efficacy in Zebrafish Embryos

CompoundConcentrationMelanin Content Reduction (%)Tyrosinase Activity Inhibition (%)Reference
This compoundUp to 10 µMNot explicitly quantified as a percentage in the primary study, but observed to decrease pigment precipitation.Not specified in vivo.[1]
Kojic Acid250 µg/mL38.17 ± 7.6069.00 ± 4.30[2]
Kojic Acid1 mM~3Not specified[3]
ArbutinNot specifiedSignificant reduction in α-MSH-induced hyperpigmentation.Reduced tyrosinase activity.[2]

Table 2: In Vitro Anti-Melanogenesis Efficacy in B16-F1 Murine Melanoma Cells

CompoundConcentrationIC50 for Melanin Content ReductionTyrosinase Activity Inhibition (%)Reference
This compound100 µM99 µM10 (cell-free assay)[1]
Kojic Acid250 µg/mLNot specifiedSignificant reduction[4]
ArbutinNot specifiedNot specifiedNot specified[4]

Mechanism of Action: Signaling Pathways in Melanogenesis

Melanogenesis is a complex process regulated by various signaling pathways. The primary target for many anti-melanogenic agents is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. This compound has been shown to act by downregulating the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression, including tyrosinase.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin (Pigmentation) Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin HP p-Hydroxyphenethyl anisate HP->MITF Inhibits expression Kojic_Acid Kojic Acid / Arbutin Kojic_Acid->Tyrosinase Inhibits activity

Figure 1. Simplified signaling pathway of melanogenesis and points of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Zebrafish Embryo Pigmentation Assay

This assay is a widely used high-throughput method for the in vivo screening of melanogenesis inhibitors.

Experimental Workflow:

Zebrafish_Workflow Start Fertilized Zebrafish Embryos Dechorionation Dechorionation (9-10 hpf) Start->Dechorionation Treatment Incubation with Test Compounds (e.g., this compound) and Controls (e.g., Kojic Acid) Dechorionation->Treatment Incubation Incubation at 28.5°C Treatment->Incubation Observation Phenotypic Observation (48-72 hpf) Incubation->Observation Quantification Melanin Content Quantification Observation->Quantification

Figure 2. Experimental workflow for the zebrafish embryo pigmentation assay.

Protocol:

  • Embryo Collection and Maintenance: Collect fertilized wild-type zebrafish (Danio rerio) embryos and maintain them in embryo medium.

  • Dechorionation: At 9-10 hours post-fertilization (hpf), enzymatically or manually remove the chorion from the embryos.

  • Treatment: Place the dechorionated embryos in 24-well plates (10-15 embryos per well) containing fresh embryo medium. Add the test compound (this compound) and positive controls (e.g., Kojic Acid, Arbutin) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Incubate the plates at a constant temperature of 28.5°C.

  • Phenotypic Observation: At 48-72 hpf, observe the pigmentation of the embryos under a stereomicroscope. Capture images for documentation and quantitative analysis.

  • Melanin Content Quantification:

    • Anesthetize the embryos using tricaine.

    • Lyse the embryos in a suitable buffer (e.g., 1N NaOH).

    • Heat the lysate at 60-80°C to solubilize the melanin.

    • Measure the absorbance of the lysate at 405-490 nm to quantify the melanin content.

    • Normalize the melanin content to the number of embryos or total protein concentration.

In Vitro Melanin Content Assay in B16-F1 Cells

This assay quantifies the melanin produced by murine melanoma cells in culture.

Protocol:

  • Cell Culture: Culture B16-F1 murine melanoma cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound) and controls. In some protocols, melanogenesis is stimulated with agents like α-melanocyte-stimulating hormone (α-MSH) or isobutylmethylxanthine (IBMX).

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Lysis and Melanin Solubilization:

    • Wash the cells with PBS and harvest them.

    • Lyse the cell pellet with 1N NaOH (containing DMSO, in some protocols).

    • Incubate the lysate at 60-80°C for 1-2 hours to dissolve the melanin.

  • Quantification: Measure the absorbance of the supernatant at 405-490 nm using a microplate reader. The melanin content is often normalized to the total protein content of the cell lysate.

In Vitro Cellular Tyrosinase Activity Assay

This assay measures the activity of the tyrosinase enzyme within cultured cells.

Protocol:

  • Cell Culture and Treatment: Culture and treat B16-F1 cells as described in the melanin content assay.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant containing the tyrosinase enzyme.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a 96-well plate, mix a standardized amount of protein extract with a solution of L-DOPA (the substrate for tyrosinase).

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Measurement: Measure the formation of dopachrome (an orange/brown product) by reading the absorbance at 475 nm. The tyrosinase activity is calculated as the rate of dopachrome formation per microgram of protein.

Conclusion

This compound demonstrates significant anti-melanogenic properties both in vivo in zebrafish embryos and in vitro in B16-F1 melanoma cells.[1] Its mechanism of action, involving the downregulation of the key transcription factor MITF, suggests a distinct advantage over agents that only directly inhibit tyrosinase activity.[1] While the available data indicates its potential as a potent depigmenting agent, further head-to-head comparative studies with standardized protocols are warranted to definitively establish its efficacy relative to existing alternatives like Kojic Acid and Arbutin. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

Evaluating Synergistic Effects of Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between bioactive compounds is a cornerstone of innovative therapeutic development. Combining agents can lead to enhanced efficacy, reduced dosages, and the mitigation of adverse effects. This guide provides a framework for comparing and presenting the synergistic potential of a compound of interest, exemplified here by p-Hydroxyphenethyl anisate, in combination with other therapeutic agents. The methodologies and data presentation formats are based on established practices in preclinical synergistic studies.

Data Summary: Quantifying Synergistic Interactions

The primary goal of a synergy study is to determine whether the combined effect of two or more compounds is greater than the sum of their individual effects. This is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) is another crucial metric, quantifying how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of single drugs.

Table 1: Illustrative Synergistic Effects of a Hypothetical Compound with an Antibiotic

Compound CombinationTest OrganismFractional Inhibitory Concentration Index (FICI)Individual MIC (µg/mL)Combination MIC (µg/mL)Dose Reduction Index (DRI)
This compound Staphylococcus aureus0.375 (Synergy)128324
Antibiotic A Staphylococcus aureus64164
This compound Pseudomonas aeruginosa0.5 (Synergy)256644
Antibiotic B Pseudomonas aeruginosa128324
This compound Escherichia coli1.0 (Additive)128642
Antibiotic C Escherichia coli2561282

Note: Data presented is hypothetical and for illustrative purposes. The Fractional Inhibitory Concentration Index (FICI) is a common method to assess antimicrobial synergy, where FICI ≤ 0.5 indicates synergy.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the credibility of synergistic studies. Below are standard methodologies for assessing synergy.

Checkerboard Microdilution Assay

This method is widely used to evaluate the in vitro synergistic effects of antimicrobial agents.

  • Preparation of Compounds: Stock solutions of this compound and the combination drug are prepared in an appropriate solvent and serially diluted.

  • Microplate Setup: A 96-well microtiter plate is prepared with varying concentrations of both compounds. The concentrations are arranged in a checkerboard pattern, with one compound diluted along the x-axis and the other along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria at a concentration of 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a drug that prevents visible growth of the microorganism. The MIC of each drug alone and in combination is determined.

  • Calculation of FICI: The FICI is calculated using the formula: FICI = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone). The interpretation of the FICI value is as follows: ≤ 0.5 (synergy), >0.5 to ≤1.0 (additive), >1.0 to ≤4.0 (indifference), and >4.0 (antagonism).[1]

Time-Kill Assay

This assay provides a dynamic picture of the antimicrobial interaction over time.

  • Preparation of Cultures: Bacterial cultures are grown to a logarithmic phase and then diluted.

  • Drug Exposure: The bacterial suspension is exposed to the individual compounds at their MIC, a combination of the compounds at synergistic concentrations (determined from the checkerboard assay), and a growth control.

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: The number of viable bacteria in each aliquot is determined by plating serial dilutions and counting the resulting colonies (CFU/mL).

  • Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.[2]

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_results Results Compound_A This compound Stock Checkerboard Checkerboard Microdilution Assay Compound_A->Checkerboard Time_Kill Time-Kill Assay Compound_A->Time_Kill Compound_B Partner Compound Stock Compound_B->Checkerboard Compound_B->Time_Kill Microorganism Microorganism Culture Microorganism->Checkerboard Microorganism->Time_Kill MIC_Determination MIC Determination Checkerboard->MIC_Determination Time_Kill_Curves Time-Kill Curve Generation Time_Kill->Time_Kill_Curves FICI_Calculation FICI Calculation MIC_Determination->FICI_Calculation FICI_Calculation->Time_Kill Synergy_Assessment Synergy Assessment (FICI, Log Reduction) FICI_Calculation->Synergy_Assessment Time_Kill_Curves->Synergy_Assessment Signaling_Pathway PHA This compound Mitf Mitf (Transcription Factor) PHA->Mitf Inhibits Expression Tyrosinase_mRNA Tyrosinase mRNA Mitf->Tyrosinase_mRNA Promotes Transcription Tyrosinase_Protein Tyrosinase Protein Tyrosinase_mRNA->Tyrosinase_Protein Translation Melanin Melanin Synthesis Tyrosinase_Protein->Melanin Catalyzes

References

A Researcher's Guide to Validating Novel Anti-Inflammatory Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Comparing the Performance of Novel Anti-Inflammatory Agents with Established Alternatives, Supported by Standardized Experimental Protocols.

This guide provides a comprehensive framework for validating the anti-inflammatory effects of a novel compound, exemplified by a hypothetical molecule, p-Hydroxyphenethyl anisate, in established animal models. Due to the absence of published in vivo anti-inflammatory studies on this compound, this document serves as a methodological guide, outlining the standard procedures and benchmarks against which a new chemical entity would be evaluated. We will focus on three widely used and well-characterized animal models of inflammation: Carrageenan-Induced Paw Edema, Lipopolysaccharide-Induced Systemic Inflammation, and the Acetic Acid-Induced Writhing Test. The performance of established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin, will be used as a benchmark for comparison.

Key Animal Models for Anti-Inflammatory Screening

The selection of an appropriate animal model is critical for the preclinical evaluation of a novel anti-inflammatory drug. The models detailed below are industry standards for assessing acute inflammation and peripheral analgesic effects.

Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute, non-immune inflammation.[1] The inflammatory response is biphasic, involving the release of histamine, serotonin, and bradykinin in the initial phase, followed by the production of prostaglandins in the later phase. This model is particularly sensitive to cyclooxygenase (COX) inhibitors.[1]

Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. Intraperitoneal or intranasal administration of LPS in rodents triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] This model is useful for studying the systemic anti-inflammatory effects of a compound.

Acetic Acid-Induced Writhing Test

This model is a chemical method used to induce visceral pain of peripheral origin.[3][4] The intraperitoneal injection of acetic acid causes localized inflammation and the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors, leading to a characteristic stretching and writhing behavior.[4][5] This test is effective for screening peripherally acting analgesics.[3]

Comparative Efficacy of Standard NSAIDs

The following tables summarize the reported efficacy of Diclofenac and Indomethacin in the described animal models. A novel compound like this compound would be compared against these benchmarks.

Table 1: Efficacy of Reference NSAIDs in the Carrageenan-Induced Paw Edema Model in Rats

DrugDose (mg/kg)Route of AdministrationTime Post-CarrageenanPaw Edema Inhibition (%)
Diclofenac5Oral2 hours~56%[6]
Diclofenac20Oral3 hours~72%[6]
Diclofenac3-100Oral-ED50: 3.74 ± 1.39[7]
Indomethacin5Intraperitoneal1-5 hoursSignificant inhibition[8]
Indomethacin10Oral1-5 hours39-81%[9]
Indomethacin10-4 hours~58%[10]

Table 2: Efficacy of Reference NSAIDs in the Acetic Acid-Induced Writhing Test in Mice

DrugDose (mg/kg)Route of AdministrationWrithing Inhibition (%)
Diclofenac3-30OralDose-dependent inhibition[11]
Diclofenac20Intraperitoneal~58%[12]
Indomethacin5Subcutaneous~30%[13]
Indomethacin10-~51%[14]
Indomethacin--Significant reduction[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of experimental findings.

Carrageenan-Induced Paw Edema Protocol

Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.[1][8]

  • Animals are divided into control, standard, and test groups.

  • The test compound (e.g., this compound) and the standard drug (e.g., Diclofenac or Indomethacin) are administered orally or intraperitoneally.[6][8] The control group receives the vehicle.

  • After a specific absorption time (typically 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[8]

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide-Induced Inflammation Protocol

Animals: Male C57BL/6 or BALB/c mice (6-8 weeks old).

Procedure:

  • Animals are acclimatized for at least one week before the experiment.

  • The test compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After the appropriate absorption time, mice are challenged with an intraperitoneal injection of LPS (e.g., 5-20 mg/kg). For localized inflammation models, LPS can be administered intranasally (e.g., 5-10 µg in 20 µL saline).[2]

  • At a predetermined time point (e.g., 12 hours post-LPS injection), animals are euthanized.

  • Blood samples are collected for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA.

  • Tissues of interest (e.g., lungs, liver, colon) are harvested for histopathological examination and measurement of inflammatory markers.

Acetic Acid-Induced Writhing Test Protocol

Animals: Male Swiss albino mice (20-30 g).[3]

Procedure:

  • Animals are randomly divided into control, standard, and test groups.

  • The test compound and the standard drug (e.g., Diclofenac or Indomethacin) are administered orally or intraperitoneally.[11][14] The control group receives the vehicle.

  • After a set absorption period (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.1 mL/10g of 0.6-1% acetic acid solution.[3][11]

  • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.[3]

  • The number of writhes (characterized by abdominal constriction, stretching of the hind limbs, and turning of the trunk) is counted for a specific duration, typically 10-20 minutes, starting 5 minutes after the acetic acid injection.[16][17]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using Graphviz, illustrate the experimental workflows and the underlying inflammatory signaling pathway.

Experimental_Workflow_Carrageenan_Paw_Edema cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Animal Fasting Animal Fasting Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Fasting->Baseline Paw Volume Measurement Grouping Grouping Baseline Paw Volume Measurement->Grouping Drug Administration Drug Administration Grouping->Drug Administration Test Compound/ Standard/Vehicle Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis % Inhibition

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Experimental_Workflow_LPS_Inflammation cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Endpoint Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Test Compound/ Standard/Vehicle LPS Injection LPS Injection Drug Administration->LPS Injection Euthanasia & Sample Collection Euthanasia & Sample Collection LPS Injection->Euthanasia & Sample Collection Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Euthanasia & Sample Collection->Cytokine Analysis (ELISA) Histopathology Histopathology Euthanasia & Sample Collection->Histopathology

Caption: Workflow for the Lipopolysaccharide-Induced Inflammation Model.

Experimental_Workflow_Acetic_Acid_Writhing cluster_pre Pre-treatment cluster_induction Pain Induction cluster_post Observation & Analysis Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Test Compound/ Standard/Vehicle Acetic Acid Injection Acetic Acid Injection Drug Administration->Acetic Acid Injection Writhing Count Writhing Count Acetic Acid Injection->Writhing Count Data Analysis Data Analysis Writhing Count->Data Analysis % Inhibition

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Inflammation_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid produces COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins synthesize Inflammation Inflammation Prostaglandins->Inflammation mediate NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 inhibit

Caption: Simplified Signaling Pathway of Inflammation and NSAID Action.

References

Safety Operating Guide

Navigating the Disposal of p-Hydroxyphenethyl Anisate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of p-Hydroxyphenethyl anisate, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for chemical waste management in a laboratory setting, particularly in the absence of a specific Safety Data Sheet (SDS).

When handling a compound with limited specific disposal information, a cautious approach is paramount. All chemical waste should be treated as hazardous unless explicitly confirmed to be non-hazardous by a qualified professional or a specific SDS. The following guidelines provide a procedural framework for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Classification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be categorized based on its physical state (solid or liquid) and any solvents or other chemicals it may be mixed with.

Solid Waste:

  • Contaminated Materials: Items such as gloves, absorbent paper, and weighing boats that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container. These materials should be double-bagged in clear plastic bags to allow for visual inspection by environmental health and safety personnel.[1]

  • Unused or Expired Compound: Pure, solid this compound that is no longer needed should be disposed of in its original container or a compatible, well-sealed waste container.

Liquid Waste:

  • Solutions: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible liquid waste container. The container must be kept closed except when adding waste.[1]

  • Solvent Compatibility: Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should generally be collected in separate containers.

Disposal Procedures: A Step-by-Step Guide

  • Container Selection: Choose a waste container that is compatible with this compound and any solvents present. For liquid waste, ensure the container has a secure, screw-on cap.[1]

  • Labeling: All waste containers must be accurately labeled with a hazardous waste tag.[2] The label should include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the principal investigator or responsible person.[2]

    • The words "Hazardous Waste".[2]

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Secondary containment, such as a larger, chemically resistant bin, should be used to capture any potential leaks.[1]

  • Consult Institutional Guidelines: Before arranging for disposal, consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements.[2][3] They will provide guidance on waste pickup and final disposal.

  • Arrange for Pickup: Contact your EHS office to schedule a hazardous waste pickup. Do not dispose of this compound down the drain or in the regular trash.[2][4]

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.29 g/mol
Appearance Solid at room temperature
Boiling Point 446.5 ± 30.0 °C at 760 mmHg
Flash Point 165.4 ± 18.1 °C

Note: This data is compiled from publicly available chemical information and should be used for reference only.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Start: Have p-Hydroxyphenethyl anisate waste ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a well-ventilated area (e.g., Fume Hood) ppe->ventilation waste_type Identify waste type ventilation->waste_type solid_waste Solid Waste (Contaminated labware, unused solid) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Place in a labeled, sealed hazardous solid waste container solid_waste->solid_container liquid_container Place in a labeled, sealed, compatible liquid waste container liquid_waste->liquid_container labeling Ensure proper labeling: - Full chemical name - Concentration & Quantity - Date - Contact Information - 'Hazardous Waste' solid_container->labeling liquid_container->labeling storage Store in a designated secondary containment area labeling->storage consult_ehs Consult Institutional EHS for specific guidelines storage->consult_ehs schedule_pickup Schedule hazardous waste pickup with EHS consult_ehs->schedule_pickup end End: Waste properly disposed of schedule_pickup->end

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.